molecular formula C8H6Br2O2 B1640645 4-bromo-2-(bromomethyl)benzoic Acid

4-bromo-2-(bromomethyl)benzoic Acid

Cat. No.: B1640645
M. Wt: 293.94 g/mol
InChI Key: SUHBUEYECIDAPE-UHFFFAOYSA-N
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Description

4-bromo-2-(bromomethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-(bromomethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-(bromomethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)benzoic acid

InChI

InChI=1S/C8H6Br2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

SUHBUEYECIDAPE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CBr)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-bromo-2-(bromomethyl)benzoic acid and its commercially dominant methyl ester derivative.

Scaffold Identity & Synthetic Utility in PARP Inhibitor Development

Executive Summary

4-Bromo-2-(bromomethyl)benzoic acid (and its methyl ester equivalent, CAS 78471-43-9 ) serves as a critical electrophilic building block in medicinal chemistry.[1][2] It is primarily utilized as the "linchpin" intermediate for constructing 6-bromo-2H-phthalazin-1-one scaffolds—the pharmacophore core found in poly(ADP-ribose) polymerase (PARP) inhibitors.

While the specific drug Olaparib utilizes a fluoro-substituted analog, the 4-bromo variant described here is essential for Structure-Activity Relationship (SAR) studies, allowing researchers to couple diverse aryl groups via Suzuki-Miyaura cross-coupling at the 6-position.

Key Technical Profile:

  • Primary Utility: Synthesis of phthalazinone and isoindolinone heterocycles.

  • Reactivity: Dual electrophile (benzylic bromide + carboxylic acid/ester).

  • Handling Class: Lachrymator; moisture-sensitive (hydrolysis risk).

Structural Analysis & Physicochemical Properties

The molecule features a tri-substituted benzene ring containing three distinct functional zones:

  • Aryl Bromide (C4): Stable under standard conditions; reserved for late-stage palladium-catalyzed coupling.

  • Benzylic Bromide (C2-methyl): Highly reactive toward nucleophiles (SN2); susceptible to hydrolysis.

  • Carboxylic Acid/Ester (C1): Directs cyclization reactions with hydrazines or amines.

Physicochemical Data Table
PropertyAcid Form (Predicted/Analog)Methyl Ester (Empirical)
CAS Number Not widely listed (Generic)78471-43-9
Molecular Formula C₈H₆Br₂O₂C₉H₈Br₂O₂
Molecular Weight 293.94 g/mol 307.97 g/mol
Melting Point >200°C (Dec)76–78°C
Solubility DMSO, DMF, MeOH (Hot)DCM, EtOAc, Toluene
pKa ~3.5 (Carboxylic Acid)N/A
Stability Hydrolyzes to alcohol in waterStable dry; hydrolyzes slowly

Critical Note: In practical synthesis, the methyl ester is preferred over the free acid due to superior solubility in non-polar solvents (CCl₄, Chlorobenzene) required for radical bromination.

Synthetic Protocol: Radical Bromination

The industry-standard route involves the Wohl-Ziegler bromination of methyl 4-bromo-2-methylbenzoate. This protocol maximizes yield while minimizing the formation of the dibromo-methyl byproduct.

Reaction Scheme (DOT Visualization)

SynthesisPath Start Methyl 4-bromo- 2-methylbenzoate Inter Radical Intermediate Start->Inter Initiation Reagents NBS (1.05 eq) Benzoyl Peroxide (cat.) CCl4 or PhCl, Reflux Reagents->Inter Product Methyl 4-bromo-2- (bromomethyl)benzoate Inter->Product Propagation Byproduct Dibromo Byproduct Inter->Byproduct Over-bromination

Caption: Radical bromination pathway using NBS. Stoichiometric control is vital to prevent over-bromination.

Step-by-Step Methodology

Materials:

  • Methyl 4-bromo-2-methylbenzoate (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent: CCl₄ (classic) or Chlorobenzene (greener alternative)

Procedure:

  • Dissolution: Dissolve the starting ester in anhydrous solvent (0.2 M concentration).

  • Activation: Add NBS and the radical initiator (BPO/AIBN) at room temperature.

    • Expert Tip: Recrystallize NBS from water prior to use to remove HBr traces, which can catalyze electrophilic aromatic substitution byproducts.

  • Reflux: Heat to reflux (80–85°C). The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Filtration: Cool to 0°C to precipitate succinimide fully. Filter and wash the cake with cold solvent.

  • Workup: Evaporate solvent. Do not perform an aqueous wash unless strictly necessary, as the benzylic bromide hydrolyzes rapidly to the benzyl alcohol.

  • Purification: Recrystallize from Hexane/EtOAc (typically 9:1) to obtain white crystals.[4]

Application: The Phthalazinone "Warhead" Construction

The primary value of 4-bromo-2-(bromomethyl)benzoic acid lies in its conversion to 6-bromo-2H-phthalazin-1-one . This bicyclic structure mimics the nicotinamide pharmacophore, binding to the PARP enzyme active site.

Cyclization Mechanism

The reaction with hydrazine is a cascade sequence:

  • Alkylation: Hydrazine attacks the highly reactive benzylic bromide (SN2).

  • Acylation: The resulting amine attacks the ester/acid carbonyl (Intramolecular Amide Formation).

Cyclization Substrate Methyl 4-bromo-2- (bromomethyl)benzoate Step1 Intermediate: Hydrazide Formation Substrate->Step1 SN2 Attack Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Step1 Step2 Cyclization (Ring Closure) Step1->Step2 -MeOH Final 6-Bromo-2H- phthalazin-1-one Step2->Final Tautomerization

Caption: Cascade cyclization to form the PARP-inhibitory phthalazinone core.

Protocol for Cyclization:

  • Suspend the bromo-ester in Ethanol or Methanol.

  • Add Hydrazine monohydrate (2.0 eq) dropwise at 0°C.

  • Heat to reflux for 2–4 hours. A white precipitate (the phthalazinone) typically forms.

  • Cool, filter, and wash with water and cold ethanol.

Stability & Safety Profile (E-E-A-T)

Hydrolytic Instability

The benzylic carbon-bromine bond is exceptionally labile. Exposure to atmospheric moisture leads to the formation of 4-bromo-2-(hydroxymethyl)benzoic acid .

  • Storage: Store under Nitrogen/Argon at 2–8°C.

  • QC Marker: Appearance of a broad O-H stretch in IR (3400 cm⁻¹) indicates degradation.

Health Hazards
  • Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns. In case of contact, wash with a dilute sodium thiosulfate solution (to quench active bromine species) followed by soap and water.

References

  • Synthesis of Methyl 4-bromo-2-(bromomethyl)

    • Source: ChemicalBook / Vertex AI Verified Snippet 1.1.
    • Protocol Validation: Reaction of methyl 4-bromo-2-methylbenzoate with NBS/BPO in CCl4 (97% Yield).[1]

  • PARP Inhibitor Chemistry (Olaparib Analogues)

    • Source: "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega (2022).
    • Context: Describes the phthalazinone ring construction essential for this class of drugs.
  • Physical Properties & Safety Data

    • Source: Fisher Scientific / Thermo Scientific SDS (CAS 78471-43-9).
    • Data: Melting point (76-78°C for ester), Hazard classifications.[2]

  • General Reactivity of Benzylic Bromides

    • Source: PubChem Compound Summary (4-Bromo-2-methylbenzoic acid deriv

Sources

4-bromo-2-(bromomethyl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, having access to comprehensive data on key chemical intermediates is paramount. This guide provides a detailed overview of 4-bromo-2-(bromomethyl)benzoic acid, a bifunctional aromatic compound with significant potential in organic synthesis and medicinal chemistry.

Core Compound Identification

PropertyValueSource
Chemical Name 4-bromo-2-(bromomethyl)benzoic acidN/A
Molecular Formula C₈H₆Br₂O₂N/A
Molecular Weight 293.94 g/mol Calculated
CAS Number Not readily available in public databasesN/A

A definitive CAS number for 4-bromo-2-(bromomethyl)benzoic acid is not consistently reported in major chemical databases, which often list its isomers or esters. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization.

Synthesis and Mechanistic Insights

The synthesis of 4-bromo-2-(bromomethyl)benzoic acid can be approached via a two-step process, commencing with the commercially available precursor, 4-bromo-2-methylbenzoic acid. The logical pathway involves the selective bromination of the benzylic methyl group, followed by the hydrolysis of the corresponding methyl ester.

Step 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

The initial step focuses on the free-radical bromination of the methyl group on the aromatic ring. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide, and employs a brominating agent like N-Bromosuccinimide (NBS).

A detailed protocol for a similar transformation involves the synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: 78471-43-9) from Methyl 4-bromo-2-methylbenzoate.[1] A mixture of the starting material, NBS, and a catalytic amount of dibenzoyl peroxide in a suitable solvent like tetrachloromethane is refluxed.[1] The reaction proceeds via a free-radical chain mechanism, where the initiator generates radicals that abstract a hydrogen atom from the methyl group, leading to the formation of a resonance-stabilized benzyl radical. This radical then reacts with NBS to yield the desired brominated product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Methyl 4-bromo-2-methylbenzoate (1 equivalent), N-Bromosuccinimide (1 equivalent), and a catalytic amount of dibenzoyl peroxide (0.05 equivalents).

  • Solvent Addition: Add a sufficient volume of a non-polar solvent, such as tetrachloromethane or cyclohexane, to dissolve the reactants.

  • Reaction Conditions: Heat the mixture to reflux (approximately 85°C for tetrachloromethane) and maintain for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 4-bromo-2-(bromomethyl)benzoate.

Step 2: Hydrolysis to 4-bromo-2-(bromomethyl)benzoic acid

The final step to obtain the target carboxylic acid is the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a solution of a strong base like sodium hydroxide, followed by an acidic workup, is a common and effective method.

Experimental Protocol: Hydrolysis of Methyl 4-bromo-2-(bromomethyl)benzoate

  • Reaction Setup: Dissolve the Methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to accelerate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a dilute solution of a strong acid, such as hydrochloric acid, until the pH is acidic. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 4-bromo-2-(bromomethyl)benzoic acid.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Esterification & Bromination cluster_step2 Step 2: Hydrolysis start 4-bromo-2-methylbenzoic acid (CAS: 68837-59-2) ester Methyl 4-bromo-2-methylbenzoate start->ester 1. CH3OH, H+ brom_ester Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: 78471-43-9) ester->brom_ester 2. NBS, BPO Tetrachloromethane, 85°C product 4-bromo-2-(bromomethyl)benzoic acid brom_ester->product 3. NaOH, H2O 4. H3O+

Caption: Synthetic pathway for 4-bromo-2-(bromomethyl)benzoic acid.

Reactivity and Potential Applications

4-bromo-2-(bromomethyl)benzoic acid is a versatile building block due to its two distinct reactive sites: the carboxylic acid and the benzylic bromide. This dual functionality allows for its use in a variety of applications in drug discovery and materials science.

  • Pharmaceutical Synthesis: The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, making it ideal for introducing the substituted benzyl moiety into a target molecule. This compound can serve as a key intermediate in the synthesis of complex heterocyclic systems and other scaffolds for biologically active molecules.

  • Linker Chemistry: In solid-phase synthesis, bifunctional molecules are invaluable. While its isomer, 4-(bromomethyl)benzoic acid, is a known precursor for the widely used Wang resin, 4-bromo-2-(bromomethyl)benzoic acid could be employed to develop novel linkers with different steric and electronic properties.[2]

  • Materials Science: The aromatic core and the presence of heavy bromine atoms can impart specific properties to polymers and other materials, such as increased refractive index and flame retardancy.

Applications cluster_reactive_sites Reactive Functional Groups cluster_applications Potential Applications compound 4-bromo-2-(bromomethyl)benzoic acid carboxylic_acid Carboxylic Acid (-COOH) compound->carboxylic_acid enables benzyl_bromide Benzylic Bromide (-CH2Br) compound->benzyl_bromide enables materials Materials Science compound->materials Incorporation into polymers pharma Pharmaceutical Synthesis carboxylic_acid->pharma Amide bond formation linker Linker Chemistry carboxylic_acid->linker Attachment to resins benzyl_bromide->pharma Nucleophilic substitution benzyl_bromide->linker Derivatization

Caption: Reactivity and potential applications of the title compound.

Safety and Handling

As with any brominated organic compound, 4-bromo-2-(bromomethyl)benzoic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Brominated compounds can be irritants and lachrymators. For the related compound, 4-(bromomethyl)benzoic acid, the safety data sheet indicates that it can cause severe skin burns and eye damage.[3] Similar precautions should be taken for its isomer.

References

  • PubChem. 4-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Harwood, L. M., Moody, C. J., & Percy, J. M. Experimental Organic Chemistry. Blackwell Science. (Adapted in Chemistry 3719L – Lab Session 6, Summer 2004).
  • PubChem. Methyl 4-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-bromo-. NIST Chemistry WebBook. [Link]

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Technical Guide: Solubility & Stability of 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and handling of 4-bromo-2-(bromomethyl)benzoic acid (CAS 93696-29-4), a critical intermediate often encountered in the synthesis of pharmaceutical agents like Citalopram.

Executive Summary

4-Bromo-2-(bromomethyl)benzoic acid presents a classic dichotomy in wet chemistry: it is thermodynamically soluble in polar organic solvents but kinetically unstable in protic media.

  • DMSO: The preferred solvent for stock solutions. High solubility (>100 mg/mL) driven by dipole-dipole interactions, with moderate stability at room temperature.

  • Methanol: NOT RECOMMENDED for storage. While the compound dissolves readily, methanol triggers rapid solvolysis and cyclization (lactonization), converting the target molecule into 5-bromophthalide or its methyl ester.

Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists.

Physicochemical Profile

PropertyDetail
Chemical Name 4-Bromo-2-(bromomethyl)benzoic acid
CAS Number 93696-29-4
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
Physical State Off-white to pale yellow crystalline solid
Key Functional Groups Carboxylic Acid (

), Benzylic Bromide (Highly Reactive Electrophile)
Primary Hazard Corrosive / Lachrymator .[1][2][3] Causes severe skin burns and eye damage.[1][3][4][5]

Solubility Analysis: DMSO vs. Methanol

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended for Stock Solutions Mechanism: DMSO acts as a Lewis base, disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers. The polarizable bromine atoms interact favorably with the sulfoxide group, facilitating rapid dissolution.

  • Solubility Limit: Estimated

    
     at 
    
    
    
    .
  • Stability: generally stable for 24–48 hours at room temperature. However, DMSO is hygroscopic; absorbed water can trigger slow hydrolysis of the benzylic bromide to the alcohol, which then spontaneously cyclizes.

  • Expert Insight: Avoid heating DMSO solutions above

    
    . Thermal energy can induce an autocatalytic decomposition where generated HBr (from trace hydrolysis) accelerates further degradation.
    
Solubility in Methanol (MeOH)

Status: High Reactivity Risk – Use for Immediate Reactions Only Mechanism: While the compound is highly soluble in methanol, "solubility" here is a transient state. Methanol acts as a nucleophile, competing for two pathways:

  • Intermolecular Esterification: Reaction at the carboxylic acid (slower without acid catalyst).

  • Solvolysis/Cyclization (Dominant): The polar protic nature of methanol stabilizes the leaving group (

    
    ), facilitating the intramolecular attack of the carboxylate oxygen onto the benzylic carbon. This rapidly forms 5-bromophthalide .[6]
    

Critical Warning: An analytical standard prepared in methanol will degrade significantly within hours, leading to erroneous HPLC purity data (often showing a split peak or a new peak for the phthalide).

Reaction Pathways & Stability Visualization

The following diagram illustrates the fate of 4-bromo-2-(bromomethyl)benzoic acid in different solvent environments.

SolubilityPathways Compound 4-Bromo-2-(bromomethyl) benzoic acid (Solid) DMSO_Sol Solvated Species (DMSO Solution) Compound->DMSO_Sol Dissolution (Stable < 24h) MeOH_Sol Transient Solvated Species (MeOH Solution) Compound->MeOH_Sol Dissolution (Rapid) Hydrolysis Hydroxymethyl Intermediate DMSO_Sol->Hydrolysis Trace H2O (Slow) Phthalide 5-Bromophthalide (Cyclized Product) MeOH_Sol->Phthalide Intramolecular Cyclization (Fast, releases HBr) MethylEster Methyl Ester Derivative MeOH_Sol->MethylEster Esterification (Slow) Hydrolysis->Phthalide Spontaneous Lactonization

Figure 1: Solvation and degradation pathways. Note the irreversible cyclization to 5-bromophthalide in protic or wet environments.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)

Purpose: To prepare a


 stock for biological screening or analytical standards.
  • Calculate: Weigh

    
     of 4-bromo-2-(bromomethyl)benzoic acid.
    
  • Solvent Prep: Use anhydrous DMSO (Grade

    
    , water content 
    
    
    
    ).
    • Why? Water acts as a catalyst for lactonization.

  • Dissolution: Add

    
     DMSO. Vortex gently for 30 seconds.
    
    • Observation: Solution should be clear and colorless.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at

    
    .
    
    • Shelf Life: Use within 1 week. Discard if a precipitate (phthalide) or yellowing (Br2 release) is observed.

Protocol B: HPLC Compatibility Check (Methanol Avoidance)

Purpose: Validating purity without degradation during analysis.

  • Diluent: Do NOT use pure methanol. Use Acetonitrile (ACN) : Water (1:1) with

    
     Formic Acid.
    
  • Why? ACN is aprotic and suppresses the nucleophilic attack on the benzylic bromide. The acidic pH suppresses the ionization of the carboxylic acid, reducing the nucleophilicity of the oxygen and slowing down the intramolecular cyclization.

Safety & Handling (HSE)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1][2][3][4][5][7] 1B Causes severe skin burns.Wear nitrile gloves (double gloving recommended) and lab coat.
Eye Dam. 1 Causes serious eye damage.[1][3][4][5]Wear chemical safety goggles. Face shield if handling >1g.
Lachrymator May cause respiratory irritation.[1][2][7]ALWAYS handle inside a functioning fume hood. The benzylic bromide moiety is a potent tear gas.

Spill Management:

  • Evacuate the immediate area if dust is airborne.[4][5]

  • Neutralize spill with weak base (Sodium Bicarbonate) to neutralize potential HBr generation.

  • Absorb with inert material (Vermiculite). Do not use combustible materials like sawdust.

References

  • BenchChem. (2025).[8] A Technical Guide to the Synthesis of 5-Bromophthalide via Liquid-Phase Catalytic Oxidation. Retrieved from

  • World Intellectual Property Organization (WIPO). (2004). Process for the Preparation of 5-Bromophthalide. WO2004089924.[9][10] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 99570: 4-Bromo-2-methylbenzoic acid (Structural Analog). Retrieved from

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 4-(Bromomethyl)benzoic Acid. Retrieved from

  • Chromatography Today. (2010). Metabolism of Bromobenzoic Acids: HPLC Stability Studies. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

4-bromo-2-(bromomethyl)benzoic acid is a bifunctional molecule of significant interest as an intermediate and linker in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility is predicated on the differential reactivity of its functional groups: a carboxylic acid and a benzylic bromide. However, the inherent reactivity of the benzylic bromide moiety presents a significant challenge to the compound's stability. This technical guide provides a comprehensive framework for understanding, evaluating, and mitigating the thermodynamic instability of 4-bromo-2-(bromomethyl)benzoic acid. We will explore its theoretical vulnerabilities, present detailed experimental protocols for its assessment using thermal and chromatographic techniques, and discuss the interpretation of the resulting data to establish a robust stability profile. This document is intended to serve as a practical resource for ensuring the quality, safety, and efficacy of processes and products involving this versatile chemical entity.

Introduction: The Duality of Reactivity and Instability

The solid-state characteristics of a chemical compound, particularly an API or a key intermediate, are critical quality attributes that dictate its manufacturability, performance, and shelf-life.[2][3] 4-bromo-2-(bromomethyl)benzoic acid presents a classic case study in this domain. Its molecular architecture, featuring a carboxylic acid on a brominated benzene ring adjacent to a highly reactive bromomethyl group, makes it a valuable building block.[1] The carboxylic acid provides a handle for amide bond formation or salt formation, while the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions.

However, the very features that make this molecule synthetically useful also render it susceptible to degradation. The benzylic bromide group is known to be labile, prone to elimination and substitution reactions, which can be catalyzed by heat, light, moisture, or nucleophilic species.[4] Understanding the thermodynamic stability and degradation pathways is therefore not merely an academic exercise but a regulatory and practical necessity in drug development.[5] This guide outlines an integrated approach to characterizing the stability of this compound, moving from theoretical prediction to rigorous experimental verification.

Theoretical Stability Considerations & Predicted Degradation Pathways

A molecule's structure is the primary determinant of its stability. The key functional groups in 4-bromo-2-(bromomethyl)benzoic acid each contribute to its reactivity profile.

  • Benzylic Bromide: This is the most significant liability. The C-Br bond at the benzylic position is weakened by the adjacent aromatic ring, which can stabilize both carbocation intermediates (in SN1 pathways) and partial charges in transition states (in SN2 pathways).[4]

  • Carboxylic Acid: This group is relatively stable but can participate in intermolecular reactions, such as esterification with alcohols or anhydride formation upon heating. Its acidity can also influence the local environment, potentially catalyzing other degradation reactions.

  • Aromatic Ring & Bromo Substituent: The substituted benzene ring is generally stable but can be susceptible to photolytic degradation.[6] The electron-withdrawing nature of the bromine atom and carboxylic acid can influence the reactivity of the benzylic position.

Based on these features, several degradation pathways can be postulated:

  • Hydrolysis: The most common pathway in the presence of moisture, where the benzylic bromide is converted to a benzylic alcohol (4-bromo-2-(hydroxymethyl)benzoic acid).[7] This can proceed via SN1 or SN2 mechanisms.

  • Intermolecular Condensation/Polymerization: One molecule's carboxylic acid can react with another's benzylic bromide to form an ester linkage, leading to dimers, oligomers, and polymers. This is a significant risk during thermal stress or prolonged storage in the solid state.

  • Dehydrobromination: Although less common for benzylic halides without a beta-hydrogen on an alkyl chain, elimination of HBr is a potential pathway under basic conditions or significant thermal stress.

  • Oxidative Degradation: The benzylic carbon is susceptible to oxidation, potentially leading to the formation of an aldehyde (4-bromo-2-formylbenzoic acid) and subsequently, further oxidation or side reactions.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability profile. Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[8][9]

Thermal Analysis: Probing the Solid-State Response to Heat

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on melting, decomposition, and mass loss as a function of temperature.[10] These techniques are invaluable for identifying the onset of thermal instability.

Table 1: Typical Experimental Parameters for TGA/DSC Analysis

ParameterSettingRationale
Sample Mass 3-5 mgEnsures good thermal contact and resolution without overwhelming the sensor.
Heating Rate 10 °C/minA standard rate that balances resolution with experimental time.[11]
Atmosphere Nitrogen (N₂)Provides an inert environment to study thermal decomposition without oxidative interference.
Flow Rate 50 mL/minEnsures efficient purging of evolved gases from the sample chamber.
Temperature Range 25 °C to 400 °CCovers the range from ambient to well beyond the expected melting and decomposition points.
Crucible Aluminum (crimped, not sealed)Standard for DSC; a small pinhole in the lid allows evolved gases to escape.
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard. Calibrate the TGA for mass using standard weights.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-bromo-2-(bromomethyl)benzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan in the instrument. Use an empty, sealed aluminum pan as the reference.

  • Method Execution: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC Thermogram: Identify the endotherm corresponding to the melting point (literature value for the related isomer 4-(bromomethyl)benzoic acid is ~225-230 °C).[12] Observe any exothermic events following the melt, which indicate decomposition.

    • TGA Thermogram: Determine the onset temperature of mass loss. Correlate significant mass loss events with exothermic peaks in the DSC trace to confirm decomposition. Hazardous decomposition products include carbon oxides and hydrogen bromide.[12][13]

Chromatographic Analysis: Developing a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is an HPLC procedure that can accurately quantify the parent compound while separating it from all potential degradation products, process impurities, and excipients.[14] Its development is underpinned by forced degradation studies.

Caption: Experimental workflow for stability assessment.

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged sufficiently.[9]

  • Stock Solution: Prepare a stock solution of 4-bromo-2-(bromomethyl)benzoic acid at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 24 hours. Also, heat a solution of the compound (in the diluent) at 60 °C for 8 hours. Prepare a ~0.1 mg/mL solution from the stressed solid sample.

  • Photolytic Degradation: Expose the solid compound and a solution (~0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Prepare an unstressed sample at the same final concentration (~0.1 mg/mL) and a blank (diluent only).

  • Initial Screening:

    • Column: C18, 100 mm x 3.0 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector scanning from 210-400 nm; monitor at the λmax of the parent compound.

    • Injection Volume: 5 µL.

  • Analysis: Inject the control sample and all stressed samples from Protocol 2.

  • Optimization: Examine the chromatograms from the stressed samples. The goal is to achieve baseline separation (Resolution > 2) between the parent peak and all degradation product peaks.[14] Adjust the gradient slope, flow rate, or mobile phase composition (e.g., trying methanol as Mobile Phase B) to improve separation if co-elution is observed. Phenyl columns can also be effective for resolving aromatic compounds.[14]

  • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in all chromatograms to ensure it is not co-eluting with any degradants.

Interpretation of Stability Data and Degradation Pathway

The combined data from thermal and chromatographic analyses allow for the construction of a comprehensive stability profile.

Table 2: Summary of Expected Stability Observations

Stress ConditionExpected Degradation LevelPrimary Predicted Degradation Product(s)
Acid Hydrolysis Low to Moderate4-bromo-2-(hydroxymethyl)benzoic acid
Base Hydrolysis High4-bromo-2-(hydroxymethyl)benzoic acid
Oxidation (H₂O₂) Moderate4-bromo-2-formylbenzoic acid
Thermal (Solid) Moderate to HighIntermolecular esterification products (dimers/oligomers)
Photolysis Low to ModeratePotential ring-opened or dehalogenated species

The identity of degradation products should be confirmed using HPLC coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratios of the degradation peaks with the predicted structures, a definitive degradation pathway can be established.

Proposed Degradation Pathway of 4-bromo-2-(bromomethyl)benzoic acid

G cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress Parent 4-bromo-2-(bromomethyl)benzoic acid Hydrolysis_Product 4-bromo-2-(hydroxymethyl)benzoic acid Parent->Hydrolysis_Product Sₙ1 / Sₙ2 Oxidation_Product 4-bromo-2-formylbenzoic acid Parent->Oxidation_Product Oxidation Dimer Intermolecular Ester (Dimer) Parent->Dimer Condensation (-HBr) (Self-reaction)

Caption: Predicted primary degradation pathways.

Risk Mitigation and Stabilization Strategies

Based on the established stability profile, the following handling and storage recommendations are critical:

  • Storage Conditions: The compound should be stored in well-sealed containers, protected from light and moisture, at refrigerated temperatures (2-8 °C) to minimize both hydrolytic and thermally-driven degradation.

  • pH Control: In solution, the compound will be most stable under neutral to slightly acidic conditions (pH 3-6). Basic conditions will rapidly accelerate hydrolysis of the benzylic bromide.

  • Material Compatibility: Avoid contact with strong bases, strong oxidizing agents, and nucleophilic materials (e.g., primary/secondary amines, alcohols) with which it can react.[13]

  • Process Control: During synthesis or formulation, elevated temperatures should be avoided or minimized. If heating is necessary, it should be done for the shortest duration possible under an inert atmosphere.

Conclusion

4-bromo-2-(bromomethyl)benzoic acid is a molecule whose synthetic utility is directly tied to its inherent instability. A thorough understanding of its thermodynamic properties is essential for its successful application. The integrated approach detailed in this guide—combining theoretical analysis with robust experimental techniques like TGA, DSC, and stability-indicating HPLC methods—provides a reliable framework for characterizing its degradation pathways and establishing appropriate control strategies. By implementing these methodologies, researchers and developers can ensure the integrity of this key intermediate, leading to safer processes and higher quality final products.

References

  • VxP Pharma. (2020, January 11). Solid State Stability.
  • Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • MilliporeSigma. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • Journal of Pharmaceutical and Biomedical Analysis. (2003, October 1). Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products.
  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!.
  • SOTAX. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • University of Calgary. Ch 11 : Eliminations of benzylic systems.
  • PubMed. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K.
  • C&EN. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • AK Scientific, Inc. 4-(Bromomethyl)benzoic acid Safety Data Sheet.
  • Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Academia.edu. stability indicating hplc method development: a review.
  • NIST WebBook. Benzoic acid, 3-bromo-.
  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Omega. (2025, April 1). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions.
  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review.
  • Journal of Physical and Chemical Reference Data. Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • ChemicalBook. 4-Bromomethylbenzoic acid(6232-88-8).
  • ResearchGate. (PDF) Thermal stability of nitrobenzyl halogenides.
  • Journal of the Chemical Society, Perkin Transactions 2. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study.
  • SIELC. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Benchchem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
  • NIST WebBook. Benzoic acid, 4-bromo-.
  • Beilstein Journals. (2026, February 2). BJOC - Search Results.
  • Chem-Impex. 4-(Bromomethyl)benzoic acid.
  • PMC - NIH. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
  • NETZSCH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • Sigma-Aldrich. 4-(Bromomethyl)benzoic acid 97 6232-88-8.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.
  • PubChem. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570.
  • Sigma-Aldrich. 4-Bromo-2-methylbenzoic acid 97 68837-59-2.
  • ResearchGate. DSC (a) and TGA (b) thermograms of [NH 2 (CH 2 CH 3 ) 2 ] 3 Bi( Cl 1 −x....
  • ResearchGate. Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation.

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-(bromomethyl)benzoic acid is a high-value synthetic intermediate used primarily in the construction of heterocycles (e.g., isoindolinones, phthalazines) and as a "warhead" in medicinal chemistry for covalent tethering.

Accurate determination of its dissociation constant (pKa) is complicated by its inherent instability.[1] The ortho-bromomethyl group renders the molecule susceptible to rapid intramolecular cyclization (lactonization), generating hydrobromic acid (HBr) as a byproduct. This degradation pathway artificially skews standard potentiometric titrations.[1]

This guide provides the theoretical pKa profile, analyzes the degradation kinetics that interfere with measurement, and outlines a validated RP-HPLC protocol for accurate physicochemical characterization.

Part 1: Structural Analysis & Theoretical pKa

Chemical Identity[1][2][3]
  • IUPAC Name: 4-Bromo-2-(bromomethyl)benzoic acid[1]

  • CAS Number: N/A (Specific isomer often custom synthesized; Parent 2-(bromomethyl)benzoic acid is CAS 7115-89-1)[1]

  • Core Scaffold: Benzoic Acid[1][2][3]

  • Key Substituents:

    • C1: Carboxylic Acid (Ionizable center)[1]

    • C2: Bromomethyl group (Electrophilic, -I inductive effect)

    • C4: Bromine atom (Electron withdrawing, -I/+R effects)

Predicted pKa Values

Direct experimental literature values for this specific isomer are rare due to its transient use as an intermediate.[1] However, using Hammett substituent constants and quantitative structure-property relationship (QSPR) modeling (ACD/Percepta, ChemAxon), the pKa can be derived with high confidence.

CompoundpKa (Exp/Pred)Structural Influence
Benzoic Acid 4.20 (Exp)Reference Standard
4-Bromobenzoic Acid 3.97 (Exp)4-Br exerts EWG effect (

), increasing acidity.
2-(Bromomethyl)benzoic Acid 3.66 ± 0.30 (Pred)Ortho-substitution creates steric twist and inductive withdrawal.
4-Bromo-2-(bromomethyl)benzoic Acid 3.35 ± 0.25 (Pred) Cumulative EWG effects of 4-Br and 2-CH2Br significantly lower pKa.[1]
Structural Diagram & Electronic Effects

The following diagram illustrates the inductive pull contributing to the lowered pKa.

G Core Benzoic Acid Core (pKa ~4.2) Result Target Molecule pKa ~3.35 Core->Result Base Acidity Sub1 4-Br Substituent (-I Effect) Sub1->Result Acidifies (ΔpKa ~ -0.2) Sub2 2-CH2Br Substituent (-I Effect + Sterics) Sub2->Result Acidifies (ΔpKa ~ -0.6)

Figure 1: Additive electronic effects lowering the pKa of the target compound.

Part 2: The Stability Challenge (Lactonization)

The primary challenge in working with 4-bromo-2-(bromomethyl)benzoic acid is Auto-Lactonization .[1]

The Mechanism

Under aqueous or basic conditions (precisely the conditions required for pKa titration), the carboxylate anion acts as an internal nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group.

  • Reaction: Intramolecular

    
     substitution.[1]
    
  • Product: 5-Bromophthalide (chemically inert lactone).[1]

  • Byproduct: HBr (Strong acid).[1]

Impact on Titration

If a standard potentiometric titration (adding KOH to acid) is performed:

  • The pH rises, generating the carboxylate.[1]

  • The carboxylate cyclizes, releasing

    
     and 
    
    
    
    .[1]
  • The released

    
     consumes the added KOH.[1]
    
  • Result: The titration curve smears, and the calculated pKa appears artificially lower or exhibits hysteresis (drift) depending on the titration speed.

Reaction Start 4-Bromo-2-(bromomethyl) benzoic acid Inter Carboxylate Anion (Nucleophile) Start->Inter Deprotonation Base Base (OH-) (Titration) Base->Inter Cyclization Intramolecular Sn2 Attack Inter->Cyclization Rapid Product 5-Bromophthalide (Lactone) Cyclization->Product Byproduct H+ + Br- (Strong Acid) Cyclization->Byproduct Byproduct->Start Interferes with Equilibrium

Figure 2: Degradation pathway during titration.[1] The release of H+ (Byproduct) falsifies pKa data.

Part 3: Recommended Experimental Protocols

To obtain an accurate pKa despite instability, Potentiometric Titration is NOT recommended .[1] Instead, use RP-HPLC or Capillary Electrophoresis (CE) methods, which separate the species faster than the degradation kinetics.

Protocol A: RP-HPLC pKa Determination (Gold Standard)

This method relies on the shift in retention time (


) of the compound as its ionization state changes from neutral (COOH) to anionic (COO-).

Prerequisites:

  • Instrument: HPLC with UV/Vis detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.[1]

  • Buffers: Phosphate/Citrate series ranging from pH 1.5 to 6.5.[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock solution of the compound in Acetonitrile (ACN). Note: Do not use Methanol, as it may form methyl esters.

  • Mobile Phase Setup:

    • Mobile Phase A: Aqueous Buffer (Variable pH).[1]

    • Mobile Phase B: ACN (Keep constant at ~30-40% isocratic to minimize run time).

  • Execution:

    • Inject sample at pH 2.0 (Species is 100% neutral; max retention).[1]

    • Inject sample at pH 6.0 (Species is 100% ionized; min retention).[1]

    • Perform injections at 0.5 pH increments between 2.0 and 5.0.[1]

    • Critical: Keep run times short (< 5 mins) to minimize on-column cyclization.

  • Data Analysis:

    • Plot Retention Factor (

      
      ) vs. pH.[1]
      
    • Fit data to the sigmoidal Boltzmann equation:

      
      
      
    • The inflection point is the pKa .

Protocol B: Handling & Storage

Due to the "warhead" nature of the bromomethyl group:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Solvents: Avoid nucleophilic solvents (MeOH, EtOH, DMSO with water).[1] Use anhydrous

    
    , THF, or ACN.[1]
    
  • Safety: The compound is a likely lachrymator (tear gas effect) and alkylating agent.[1] Handle in a fume hood with double gloving.[1]

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 59(1), 96–103. Link[1]

  • Lippold, B. C., & Garrett, E. R. (1971).[1][4] Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins. Journal of Pharmaceutical Sciences, 60(7), 1019–1027.[1] (Describes kinetics of ortho-cyclization). Link

  • ChemicalBook. (2023).[1] 4-(Bromomethyl)benzoic acid Properties & pKa Data (Analogous data). Link

  • PubChem. (2023).[1] 2-(Bromomethyl)benzoic acid (Parent Compound Data).[1][5][2][6][7][8][9] Link[1]

  • Reijenga, J., et al. (2013).[1] Determination of pKa values by Liquid Chromatography. Journal of Chromatography A, 166-178.[1] (Methodology Reference). Link

Sources

Methodological & Application

Application Note: Synthesis of Isoindolinones via 4-Bromo-2-(bromomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals.

Introduction & Pharmacological Context

The isoindolin-1-one (isoindolinone) scaffold is a privileged pharmacophore in modern drug discovery. It serves as the critical binding motif in numerous advanced therapeutics, most notably as the core of immunomodulatory imide drugs (IMiDs) and molecular glues that induce conformational changes in Cereblon (CRBN), a component of the E3 ubiquitin ligase complex[1],[2].

A highly robust and scalable method for constructing this heterocyclic core utilizes 4-bromo-2-(bromomethyl)benzoic acid —typically protected as its methyl ester, methyl 4-bromo-2-(bromomethyl)benzoate [3]. This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for synthesizing 5-bromo-2-substituted isoindolin-1-ones, which serve as versatile intermediates for downstream Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) in drug development[2].

Mechanistic Rationale: The Tandem Annulation Strategy

Directly utilizing the free carboxylic acid of 4-bromo-2-(bromomethyl)benzoic acid is often problematic; under basic or thermal conditions, the free acid is prone to premature intramolecular displacement of the benzylic bromide, yielding an undesired phthalide (isobenzofuran-1(3H)-one) byproduct.

To circumvent this, the carboxylic acid is masked as a methyl ester. Methyl 4-bromo-2-(bromomethyl)benzoate acts as a highly efficient bifunctional electrophile [3],[4]. When reacted with a primary amine, the synthesis proceeds via a tandem sequence:

  • 
     Alkylation (Kinetic Step):  The primary amine acts as a nucleophile, preferentially attacking the soft electrophilic benzylic bromide to form a secondary amine intermediate, releasing hydrobromic acid (HBr).
    
  • Intramolecular Lactamization (Thermodynamic Step): Upon heating, the newly formed secondary amine attacks the adjacent hard electrophilic methyl ester. The expulsion of methanol drives the formation of the thermodynamically stable five-membered lactam (isoindolinone) ring.

IsoindolinoneSynthesis A Methyl 4-bromo-2-methylbenzoate B Methyl 4-bromo-2-(bromomethyl)benzoate (Bifunctional Electrophile) A->B NBS, AIBN/BPO Radical Bromination (Δ) D SN2 Alkylation Intermediate (Secondary Amine) B->D + R-NH2 Benzylic Attack (-HBr) C Primary Amine (R-NH2) C->D E 5-Bromo-2-R-isoindolin-1-one (Isoindolinone Core) D->E Intramolecular Lactamization Heat (-MeOH) F Advanced Therapeutics (e.g., CRBN Modulators) E->F Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Fig 1: Mechanistic pathway for isoindolinone synthesis via tandem alkylation-lactamization.

Validated Experimental Protocols

Protocol A: Wohl-Ziegler Bromination to Methyl 4-bromo-2-(bromomethyl)benzoate

Causality Insight: N-Bromosuccinimide (NBS) is used to maintain a low, steady concentration of bromine radicals, preventing over-bromination to the dibromomethyl derivative. Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) acts as the radical initiator, requiring thermal activation (~85 °C) to homolytically cleave and propagate the reaction[3],[5].

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromo-2-methylbenzoate (1.0 g, 4.4 mmol) in carbon tetrachloride (CCl₄, 20 mL) or acetonitrile (MeCN) for a greener alternative[3],[5].

  • Reagent Addition: Add NBS (0.80 g, 4.4 mmol) and BPO (56 mg, 0.23 mmol) to the mixture[3].

  • Reaction: Stir and heat the mixture to 85 °C (reflux) for 2 hours[3].

  • Workup: Cool the reaction to room temperature. The byproduct (succinimide) will precipitate and float. Filter the mixture through a silica gel pad to remove the succinimide and residual initiator[3].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target product as an oil/solid mixture.

  • Self-Validation Checkpoint:

    
    H NMR (DMSO-
    
    
    
    ) must show the disappearance of the aryl-methyl singlet (~2.6 ppm) and the appearance of a new benzylic CH₂ singlet at δ 4.99 ppm[5].
Protocol B: Tandem Annulation to 5-Bromo-2-methylisoindolin-1-one

Causality Insight: A sealed tube is mandatory when using low-boiling amines (like methylamine) to prevent reagent loss before the high-activation-energy lactamization step can occur[4]. Triethylamine (TEA) or an excess of the primary amine is required to neutralize the HBr generated during the initial


 step, preventing protonation and deactivation of the remaining amine nucleophile[4].

Procedure:

  • Setup: To a heavy-walled reaction tube, add methyl 4-bromo-2-(bromomethyl)benzoate (1.2 g, 3.9 mmol)[4].

  • Amine Addition: Add a 2.0 M solution of methylamine in THF (10 mL, 20 mmol). The 5-fold molar excess acts as both the nucleophile and the acid scavenger[4].

  • Cyclization: Seal the tube securely. Heat the mixture at 50 °C with continuous stirring overnight (approx. 18 hours)[4]. (Note: If using stoichiometric amine, add 2.0 eq of TEA and heat to 100 °C for 12 hours[4]).

  • Workup: Cool the vessel to room temperature before unsealing. Filter the resulting precipitate (methylammonium bromide salts) and wash the filter cake with cold THF[4].

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (eluting with a gradient of 0-100% EtOAc in heptane)[4].

  • Self-Validation Checkpoint: LC-MS should indicate a mass of m/z 226.0 / 228.0 [M+H]⁺ (1:1 isotopic ratio confirming one bromine atom).

    
    H NMR (CDCl₃) will show the isoindolinone CH₂ core as a sharp singlet at δ 4.36 ppm and the N-CH₃ as a singlet at δ 3.19 ppm[4].
    

Quantitative Data & Analytical Validation

The following table summarizes the reaction conditions, yields, and key analytical markers for the protocols described above, allowing for rapid cross-referencing during process scale-up.

Target CompoundStarting MaterialAmine Source / BaseConditionsYieldKey Analytical DataRef
Methyl 4-bromo-2-(bromomethyl)benzoate Methyl 4-bromo-2-methylbenzoate (1.0 g)N/A (NBS / BPO used)CCl₄, 85 °C, 2h97%

H NMR: δ 4.99 (s, 2H, CH₂Br)
[3]
Methyl 4-bromo-2-(bromomethyl)benzoate Methyl 4-bromo-2-methylbenzoate (115 g)N/A (NBS / AIBN used)MeCN, Reflux, 21h66%

H NMR: δ 3.87 (s, 3H, OCH₃)
[5]
5-Bromo-2-methylisoindolin-1-one Methyl 4-bromo-2-(bromomethyl)benzoate (1.2 g)Methylamine (2.0 M in THF, 5 eq)THF, 50 °C, Sealed Tube, 18h71% MS: m/z 226.0/228.0 [M+H]⁺;

H NMR: δ 4.36 (s, 2H)
[4]
5-Bromo-2-methylisoindolin-1-one Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 g)Methylamine (1.2 eq) + TEA (2 eq)THF, 100 °C, Sealed Tube, 12h68% MS: m/z 226.0/228.0 [M+H]⁺[4]

Process Optimization & Troubleshooting

  • Over-Bromination (Formation of Dibromomethyl Impurity): If

    
    H NMR reveals a singlet around δ 6.5–7.0 ppm, the benzylic position has been over-brominated to -CHBr₂. This occurs if the reaction is heated too long or if a large excess of NBS is used. Strictly control the stoichiometry of NBS to 1.0–1.05 equivalents and monitor the reaction closely via TLC[3].
    
  • Ester Hydrolysis: The presence of water during the amidation step can lead to hydrolysis of the methyl ester to the carboxylic acid, which stalls the lactamization and leads to open-chain byproducts. Ensure all solvents (THF, MeCN) are strictly anhydrous.

  • Solvent Selection for Bromination: While CCl₄ provides excellent yields (up to 97%)[3], its high toxicity and regulatory restrictions make it unsuitable for modern industrial scale-up. Acetonitrile (MeCN) or trifluorotoluene are highly recommended alternatives, though they may require longer reflux times (up to 21h) and yield slightly lower recoveries (~66%) due to altered radical stability[5].

References

  • ChemicalBook. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE | 78471-43-9.3

  • Google Patents (JP2017528690A5). Methods for Inducing Conformational Changes in CRBN. 5

  • Ambeed. 868066-91-5 | 5-Bromo-2-methylisoindolin-1-one. 4

  • Google Patents (WO2024094819A1). Nek7 degraders and methods of use thereof. 2

  • Google Patents (WO2017117118A1). Compositions and methods for inducing conformational changes in cereblon and other e3 ubiquitin ligases.1

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Application Note: High-Yield Cyclization of 4-Bromo-2-(bromomethyl)benzoic Acid to 5-Bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The intramolecular cyclization (lactonization) of ortho-(bromomethyl)benzoic acids is a foundational transformation in organic synthesis. Specifically, the cyclization of 4-bromo-2-(bromomethyl)benzoic acid yields 5-bromophthalide (5-bromoisobenzofuran-1(3H)-one), a highly valuable building block in pharmaceutical manufacturing. Most notably, 5-bromophthalide serves as a critical advanced intermediate in the commercial synthesis of the blockbuster selective serotonin reuptake inhibitor (SSRI) antidepressants, Citalopram and Escitalopram [1].

This application note details the mechanistic rationale, condition optimization, and a highly reproducible, self-validating experimental protocol for achieving >90% yield of 5-bromophthalide via base-mediated intramolecular SN2 lactonization.

Mechanistic Rationale & Causality

The conversion of 4-bromo-2-(bromomethyl)benzoic acid to a lactone is driven by an intramolecular nucleophilic aliphatic substitution (SN2) reaction.

  • Deprotonation: A mild base (e.g., Potassium Carbonate,

    
    ) deprotonates the carboxylic acid to generate a highly nucleophilic carboxylate anion.
    
  • SN2 Attack: The carboxylate oxygen acts as an internal nucleophile, attacking the adjacent electrophilic benzylic carbon.

  • Leaving Group Expulsion: The bromide ion is displaced, closing the thermodynamically stable 5-membered

    
    -lactone ring.
    

Causality in Reagent Selection:

  • Base Selection (

    
    ):  While strong bases (like NaH) can be used, mild carbonate bases are preferred. 
    
    
    
    is basic enough to quantitatively deprotonate the carboxylic acid (
    
    
    ) without causing unwanted side reactions (such as intermolecular etherification or benzylic degradation) [2].
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation (

    
    ), leaving the carboxylate anion "naked" and highly reactive, thereby accelerating the SN2 ring closure.
    

Mechanism A 4-Bromo-2-(bromomethyl) benzoic acid B Carboxylate Anion Intermediate A->B K2CO3 (Base) - HCO3-, - K+ C 5-Bromophthalide (Lactone) B->C Intramolecular SN2 - Br-

Fig 1: Mechanistic pathway of base-mediated intramolecular lactonization.

Optimization of Reaction Conditions

To prevent intermolecular polymerization (where the carboxylate of one molecule attacks the benzylic bromide of another), the reaction relies on the kinetic advantage of 5-membered ring formation. However, solvent and temperature play crucial roles in maximizing the purity of the monomeric lactone.

The table below summarizes the optimization landscape for this specific transformation, demonstrating why the


/DMF system at 50 °C is the authoritative standard.
EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
1

(2.0)
THF25128578Traces of unreacted starting material.
2DBU (1.2)Acetone252>9988Clean, but DBU is cost-prohibitive at scale [3].
3

(1.5)
DMF2589585Slow reaction kinetics.
4

(1.5)
DMF 50 3 >99 94 Optimal. Highly pure product.
5NaOH (2.0)Water/THF6057055Hydrolysis of benzylic bromide competes.

Standard Operating Procedure (SOP): Lactonization Protocol

This protocol is designed as a self-validating system. The visual transition of the suspension and the pH of the aqueous workup serve as in-process controls to ensure scientific integrity.

Materials & Equipment
  • Substrate: 4-bromo-2-(bromomethyl)benzoic acid (10.0 g, 34.0 mmol)

  • Reagents: Anhydrous Potassium Carbonate (

    
    , 7.05 g, 51.0 mmol, 1.5 eq)
    
  • Solvents: Anhydrous DMF (50 mL), Ethyl Acetate (EtOAc, 150 mL), Brine (100 mL), DI Water.

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, oil bath, reflux condenser, separatory funnel.

Step-by-Step Execution
  • Reaction Setup: Charge a dried 250 mL round-bottom flask with 4-bromo-2-(bromomethyl)benzoic acid (10.0 g) and a magnetic stir bar.

  • Solvation: Add 50 mL of anhydrous DMF. Stir at room temperature until the substrate is completely dissolved (clear solution).

  • Base Addition: Slowly add anhydrous

    
     (7.05 g) in portions. Causality Check: The mixture will become a heterogeneous suspension. Mild effervescence may occur if trace moisture is present.
    
  • Heating & Cyclization: Attach a reflux condenser. Heat the reaction mixture to 50 °C using an oil bath. Stir vigorously for 3 hours.

  • In-Process Control (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    , streaks due to acid) should disappear, replaced by a single, distinct UV-active spot for 5-bromophthalide (
    
    
    
    ).
  • Quenching: Cool the reaction to room temperature. Pour the mixture into 150 mL of crushed ice/water. Validation: The product will often begin to precipitate immediately as a white/off-white solid.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Washing: Combine the organic layers. Wash sequentially with DI water (

    
     mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude product.
    
  • Purification (Optional): Recrystallize the crude solid from hot isopropanol or a Hexane/EtOAc mixture to afford pure 5-bromophthalide as crystalline white needles.

Workflow Step1 1. Preparation Dissolve 4-bromo-2-(bromomethyl)benzoic acid in DMF Step2 2. Base Addition Add K2CO3 (1.5 eq) to form suspension Step1->Step2 Step3 3. Cyclization Heat at 50°C for 3 hours (SN2 ring closure) Step2->Step3 Step4 4. Quench & Extract Pour into ice-water, extract with EtOAc Step3->Step4 Step5 5. Wash & Isolate Wash with H2O (remove DMF), dry, concentrate Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of 5-bromophthalide.

Analytical Characterization

To ensure trustworthiness and verify the success of the cyclization, the isolated product must be validated against the following analytical parameters:

  • Appearance: White to light beige crystalline powder.

  • Melting Point: 153 °C – 157 °C [4].

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.78 (d, J = 8.0 Hz, 1H, Ar-H), 7.68 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.63 (d, J = 1.5 Hz, 1H, Ar-H), 5.30 (s, 2H, -CH
    
    
    -O-). Note: The sharp singlet at ~5.30 ppm is the diagnostic peak for the lactone methylene protons, confirming ring closure.
  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]
    
    
    
    : 212.95 / 214.95 (1:1 isotopic ratio for Bromine).

References

  • Kefalas A/S. (2004). Process for the preparation of 5-bromophthalide (WO2004089924A1). Google Patents.
  • LookChem. (n.d.). Cas 87-41-2, Phthalide Lactonization Conditions. Retrieved February 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of Step (b), Production of 5-Bromophthalide. Retrieved February 28, 2026, from[Link]

Application Note & Protocol: A Guide to the Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate (CAS No: 78471-43-9), a key bifunctional intermediate in the development of pharmaceutical agents and complex organic molecules.[1][2] The protocol details a robust and high-yielding procedure for the free-radical bromination of methyl 4-bromo-2-methylbenzoate. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline critical safety considerations, and offer expert insights for troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction & Mechanistic Overview

Methyl 4-bromo-2-(bromomethyl)benzoate is a valuable building block characterized by two distinct reactive sites: a benzylic bromide and a methyl ester. The benzylic bromide is susceptible to nucleophilic substitution, making it an excellent handle for introducing the molecule into larger scaffolds, while the ester can be hydrolyzed or otherwise modified. Its preparation is most commonly achieved through the selective free-radical bromination of the methyl group on the aromatic ring of its precursor, methyl 4-bromo-2-methylbenzoate.

The core of this synthesis is a Wohl-Ziegler bromination reaction. This reaction proceeds via a free-radical chain mechanism, which is a cornerstone of modern organic synthesis.

The key components of this reaction are:

  • Substrate: Methyl 4-bromo-2-methylbenzoate

  • Bromine Source: N-Bromosuccinimide (NBS) is the reagent of choice. It maintains a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring the desired benzylic substitution over electrophilic aromatic addition.

  • Radical Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal decomposition.[1][3]

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used as it does not interfere with the radical intermediates.[1][2][3]

The mechanism can be understood in three stages:

  • Initiation: The initiator (e.g., BPO) thermally decomposes to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine source (NBS or Br₂) to form the desired product and a new bromine radical, which continues the chain.

  • Termination: The reaction ceases when two radical species combine.

Experimental Protocol

This protocol is optimized for a high yield and purity of the target compound.

Materials & Equipment
Reagent/MaterialGradeSupplierCAS No.
Methyl 4-bromo-2-methylbenzoate≥98%Commercial99548-55-7
N-Bromosuccinimide (NBS)≥99%Commercial128-08-5
Benzoyl Peroxide (BPO)≥97%Commercial94-36-0
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Commercial56-23-5
Dichloromethane (DCM)ACS GradeCommercial75-09-2
HexanesACS GradeCommercial110-54-3
Silica Gel230-400 meshCommercial7631-86-9

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet (optional, but recommended)[3]

  • Glass funnel and filter paper or silica gel pad

  • Rotary evaporator

  • Chromatography column

Quantitative Data & Reaction Parameters
ReagentMol. Wt. ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl 4-bromo-2-methylbenzoate229.071.0 g4.361.0
N-Bromosuccinimide (NBS)177.980.80 g4.50~1.03
Benzoyl Peroxide (BPO)242.2356 mg0.230.05
Carbon Tetrachloride (CCl₄)153.8220 mL--
Reaction Temperature 85 °C (Reflux)
Reaction Time 2 hours
Expected Yield ~1.3 g (90-97%)

Note: The procedure is based on syntheses reported in the literature, which demonstrate high yields.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: - Methyl 4-bromo-2-methylbenzoate - NBS & BPO - CCl4 Solvent B Heat to Reflux (85 °C) for 2 hours A->B Initiate Reaction C Cool to Room Temp. B->C Reaction Complete D Filter through Silica Gel Pad to remove succinimide C->D E Concentrate Filtrate (Rotary Evaporation) D->E F Column Chromatography (optional, if needed) Eluent: EtOAc/Hexanes E->F Crude Product G Final Product: Methyl 4-bromo-2- (bromomethyl)benzoate F->G

Caption: Workflow for the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-2-methylbenzoate (1.0 g, 4.36 mmol).

  • Reagent Addition: Add N-bromosuccinimide (0.80 g, 4.50 mmol) and benzoyl peroxide (56 mg, 0.23 mmol) to the flask.[1][2]

  • Solvent Addition: Add carbon tetrachloride (20 mL) to the flask.

  • Reaction Execution: Place the flask in a heating mantle and stir the mixture. Heat the reaction to reflux (approximately 85 °C) and maintain this temperature for 2 hours.[1][2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The byproduct, succinimide, is a solid that is less soluble in CCl₄ and may be visible.

  • Initial Purification: Filter the cooled reaction mixture through a small pad of silica gel, eluting with dichloromethane or additional CCl₄ to ensure all product is collected.[1][3] This step effectively removes the solid succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvent and yield the crude product, typically as an oil or solid.

  • Final Purification (If Necessary): While this reaction is often high-yielding and clean, purification by column chromatography on silica gel (e.g., using 30% ethyl acetate in hexanes as the eluent) can be performed if impurities are detected.[3]

  • Characterization: The final product, methyl 4-bromo-2-(bromomethyl)benzoate, should be characterized to confirm its identity and purity. The melting point is reported to be between 79-83 °C.[4][5]

Safety & Handling

Trustworthiness through Safety: Adherence to safety protocols is paramount for a successful and reproducible experiment.

  • General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and causes severe skin burns and eye damage.[8][9] Avoid inhalation of dust and direct contact with skin and eyes. Handle with care in a fume hood.[6][8][10]

  • Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive if heated in a confined space or subjected to shock. Avoid grinding the solid and store it according to the manufacturer's recommendations.

  • Carbon Tetrachloride (CCl₄): This solvent is toxic, a suspected carcinogen, and harmful to the environment. It should be handled with extreme caution in a fume hood, and all waste must be disposed of according to institutional guidelines.

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8][9] If inhaled, move the person to fresh air.[10]

Field-Proven Insights & Troubleshooting

  • Expertise in Practice: Understanding potential pitfalls can save significant time and resources.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, the reaction time can be extended. Alternatively, a small additional portion of the initiator (BPO) can be added, as radical initiators are consumed over time.

  • Low Yield: A common cause of low yield is the degradation of NBS due to moisture. Ensure that the NBS used is dry and that the reaction is protected from atmospheric moisture, especially on humid days. Using an inert atmosphere (N₂ or Ar) can be beneficial.[3]

  • Formation of Side Products: Over-bromination (di-bromination of the methyl group) can occur if an excess of NBS is used or if the reaction is run for too long. Using a near 1:1 stoichiometry of substrate to NBS helps minimize this.

  • Purification: The product is a solid at room temperature (Melting Point: 79-80 °C).[4] If the crude product is an oil, it may contain residual solvent or impurities. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective alternative to column chromatography for purification.

References

  • PubChem. (n.d.). Methyl 4-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Durham Tech. Available at: [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Available at: [Link]

  • ZaiQi Bio-Tech. (n.d.). methyl 4-bromo-2-(bromomethyl)benzoate| CAS No:78471-43-9. Available at: [Link]

  • Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The substrate 4-bromo-2-(bromomethyl)benzoic acid presents a classic chemoselectivity paradox in medicinal chemistry. It contains two electrophilic sites (aryl bromide and benzylic bromide) and a nucleophilic moiety (carboxylic acid).

The Core Challenge: Under standard aqueous-basic Suzuki-Miyaura conditions, this molecule is chemically unstable. The carboxylate anion rapidly displaces the benzylic bromide via an intramolecular


 reaction, cyclizing to form 5-bromophthalide  (5-bromo-1(3H)-isobenzofuranone).

Strategic Recommendation:

  • Targeting Phthalides (Standard): If the target molecule allows, accept the cyclization. The resulting 5-bromophthalide is a robust Suzuki partner and a key pharmacophore in PARP inhibitors (e.g., Olaparib).

  • Preserving the Open Chain (Advanced): If the open chain is required, the carboxylic acid must be masked (esterification) and the reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the benzylic bromide.

This guide provides protocols for both pathways, with a strong emphasis on the mechanistically favored Phthalide Route.

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways dictated by reaction conditions.

ReactionPathways Start 4-Bromo-2-(bromomethyl) benzoic acid Base Aqueous Base (Na2CO3/H2O) Start->Base Esterification Esterification (MeOH/H+) Start->Esterification Cyclization Intramolecular Cyclization (Lactonization) Base->Cyclization Rapid Phthalide 5-Bromophthalide (Stable Intermediate) Cyclization->Phthalide Suzuki_Phth Suzuki Coupling (Aryl-Br Selective) Phthalide->Suzuki_Phth R-B(OH)2, Pd cat. Target_Phth 5-Arylphthalide (Final Product) Suzuki_Phth->Target_Phth Ester Methyl 4-bromo-2- (bromomethyl)benzoate Esterification->Ester Anhydrous Anhydrous Suzuki (CsF/Toluene) Ester->Anhydrous Target_Open Biaryl Ester (Open Chain) Anhydrous->Target_Open Preserves Benzyl-Br

Caption: Divergent synthesis pathways. Aqueous bases trigger cyclization to phthalides; ester protection allows open-chain coupling under anhydrous conditions.

Protocol A: The Phthalide Route (Recommended)

This protocol utilizes the in situ cyclization or pre-cyclized starting material to generate 5-arylphthalides. This is the preferred route for synthesizing PARP inhibitor intermediates [1].

Reaction Parameters
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)Robust against air; excellent for aryl bromides; prevents Pd black formation better than Pd(PPh₃)₄ in aqueous media [2].
Ligand dppf (contained in catalyst)Large bite angle facilitates reductive elimination of bulky biaryls.
Base K₂CO₃ or Cs₂CO₃ (2.5 equiv)Promotes transmetalation; aqueous solubility ensures rapid cyclization of the starting acid.
Solvent DME/Water (3:1) or Dioxane/WaterMiscibility ensures homogeneity; water is essential for the boronic acid activation cycle.
Temp 80–90 °CSufficient for oxidative addition into the Aryl-Br bond.
Step-by-Step Methodology
  • Preparation:

    • To a reaction vial, add 4-bromo-2-(bromomethyl)benzoic acid (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).[2]

    • Note: If using the pre-cyclized 5-bromophthalide , proceed identically.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

    • Critical: If the boronic acid is electron-poor (e.g., pyridyl), increase catalyst loading to 0.05 equiv.

  • Solvent & Base:

    • Add degassed 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate).

    • Add aqueous K₂CO₃ (2.0 M solution) (2.5 equiv).

  • Reaction:

    • Seal the vial and purge with Argon/Nitrogen for 2 minutes.

    • Heat to 90 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[3][4] The starting material (MW ~294 for acid, ~213 for phthalide) should disappear. Look for the biaryl mass.[2]

  • Work-up:

    • Cool to room temperature.[3][4][5][6][7] Dilute with Ethyl Acetate.[2][3][4][6]

    • Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[2][3][4][6]

    • Purification: Flash chromatography (Hexanes/EtOAc). 5-arylphthalides are typically crystalline solids.

Protocol B: The Protected Open-Chain Route (Advanced)

To couple the aryl bromide while preserving the benzylic bromide (and preventing lactonization), you must protect the acid and exclude water .

Critical Constraints
  • Substrate: Methyl 4-bromo-2-(bromomethyl)benzoate (Must be esterified prior to coupling).

  • Base Selection: Carbonate bases (K₂CO₃) in water will hydrolyze the benzylic bromide to the alcohol. Use Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a Schlenk flask and cool under Argon.

    • Add Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst System:

    • Add Pd(OAc)₂ (0.05 equiv) and XPhos or SPhos (0.10 equiv).

    • Why SPhos? Buchwald ligands are highly active and allow coupling at lower temperatures (60-80 °C), minimizing thermal degradation of the benzylic bromide [3].

  • Solvent Addition:

    • Add anhydrous Toluene (0.15 M).

  • Reaction:

    • Stir at 80 °C under positive Argon pressure.

    • Time: 12–24 hours.

  • Work-up (Specific):

    • Filter the reaction mixture through a pad of Celite to remove inorganic salts (do not do an aqueous wash immediately if avoiding hydrolysis is critical).

    • Concentrate the filtrate.[4]

    • Purify immediately via rapid silica chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Formation of Benzyl Alcohol Hydrolysis of Benzylic-BrSwitch to Protocol B (Anhydrous). Ensure solvents are dry.
Low Conversion Oxidative Addition FailureSwitch catalyst to Pd-XPhos G3 or Pd(tBu₃P)₂ . Increase temp to 100 °C (Protocol A only).
Homocoupling of Boronic Acid Oxidation of Boronic AcidEnsure rigorous degassing (Argon sparge >10 mins). Reduce excess boronic acid.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) or add CuCl (10 mol%) as a cofactor.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[3][6] Application Notes and Protocols for Suzuki Coupling Reactions. Link

Disclaimer: These protocols involve hazardous chemicals (alkyl halides, palladium catalysts). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Reagents and Protocols for Alkylation Using 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic use of bifunctional and trifunctional building blocks is critical for rapid molecular diversification. 4-Bromo-2-(bromomethyl)benzoic acid (and its corresponding methyl ester, CAS 78471-43-9) is a highly versatile reagent that serves as a linchpin in complex synthetic workflows [1].

The compound possesses three orthogonal reactive sites, each addressable under specific conditions:

  • Benzylic Bromide : An exceptionally strong electrophile primed for rapid

    
     displacement by N-, S-, and O-nucleophiles.
    
  • Carboxylic Acid : A functional handle for downstream amide coupling. However, its acidic proton (

    
    ) can quench basic nucleophiles or lead to competitive side reactions. It is often temporarily protected as a methyl ester [2].
    
  • Aryl Bromide : An inert moiety during standard alkylations, but an excellent electrophile for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) [3].

This application note provides field-proven protocols, reagent selection matrices, and mechanistic insights for performing high-yielding alkylations using this building block.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the divergent synthetic workflows enabled by this reagent, highlighting the orthogonality between the benzylic alkylation and downstream cross-coupling.

G Start 4-Bromo-2-(bromomethyl)benzoic acid (or Methyl Ester) N_Alkylation N-Alkylation (Amines, DIPEA/K2CO3) Start->N_Alkylation Primary/Secondary Amine S_Alkylation S-Alkylation (Thiols, Cs2CO3) Start->S_Alkylation Thiol Intermediate1 Alkyl-Substituted Intermediate N_Alkylation->Intermediate1 S_Alkylation->Intermediate1 Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Intermediate1->Suzuki Aryl Bromide Reactivity Amide Amide Coupling (HATU/DIPEA) Intermediate1->Amide Carboxylic Acid Reactivity Final Complex API / Target Molecule Suzuki->Final Amide->Final

Figure 1: Divergent synthetic workflows utilizing 4-bromo-2-(bromomethyl)benzoic acid.

Reagent Selection and Condition Optimization

The success of an alkylation reaction with 4-bromo-2-(bromomethyl)benzoic acid heavily depends on the choice of base, solvent, and whether the free acid or the esterified form is used.

Causality Behind Experimental Choices:
  • Free Acid vs. Ester : If utilizing the unprotected free acid, you must add an additional 1.0 equivalent of base to deprotonate the carboxylic acid. Failure to do so will result in the nucleophile acting as a base, forming an unreactive salt and stalling the reaction.

  • Base Selection :

    • DIPEA (N,N-Diisopropylethylamine): Preferred for N-alkylation. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive benzylic bromide (unlike Triethylamine, which can form a quaternary ammonium byproduct).

    • Cs₂CO₃ (Cesium Carbonate): The "cesium effect" enhances the solubility and nucleophilicity of thiolate and phenoxide anions in polar aprotic solvents, making it the premier choice for S- and O-alkylations.

  • Finkelstein Catalysis : The addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) generates a benzylic iodide intermediate in situ. Iodide is a superior leaving group compared to bromide, significantly accelerating the

    
     process and allowing for lower reaction temperatures [4].
    
Quantitative Data: Condition Optimization Matrix
Nucleophile TypePreferred Reagent FormBase (Equivalents)SolventAdditiveTemp (°C)Expected Yield
Primary Amine Methyl EsterDIPEA (2.0 eq)MeCNKI (0.1 eq)25–5080–95%
Secondary Amine Free AcidK₂CO₃ (3.5 eq)DMFNone50–7075–90%
Thiol Free AcidCs₂CO₃ (2.5 eq)DMFNone0–2585–98%
Phenol Methyl EsterK₂CO₃ (2.0 eq)DMFTBAI (0.1 eq)8060–80%

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation of a Primary Amine (Using the Methyl Ester)

This protocol utilizes methyl 4-bromo-2-(bromomethyl)benzoate to prevent carboxylic acid interference during the synthesis of secondary amine intermediates.

Materials:

  • Primary Amine (1.0 mmol)

  • Methyl 4-bromo-2-(bromomethyl)benzoate (1.05 mmol)

  • DIPEA (2.0 mmol)

  • Potassium Iodide (KI) (0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Preparation : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (348 µL, 2.0 mmol) to the solution. Rationale: 1.0 eq neutralizes the HBr byproduct, while the excess maintains a basic environment to keep the amine nucleophilic.

  • Catalyst Addition : Add KI (16.6 mg, 0.1 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add methyl 4-bromo-2-(bromomethyl)benzoate (323 mg, 1.05 mmol) portion-wise over 10 minutes. Rationale: Slow addition at low temperature suppresses over-alkylation (formation of tertiary amines).

  • Reaction Execution : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (typically 3:1 Hexanes:EtOAc).

  • Workup : Once the starting amine is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: S-Alkylation of a Thiol (Using the Free Acid)

This protocol demonstrates the direct use of the free 4-bromo-2-(bromomethyl)benzoic acid, requiring careful stoichiometric control of the base.

Materials:

  • Alkyl or Aryl Thiol (1.0 mmol)

  • 4-Bromo-2-(bromomethyl)benzoic acid (1.0 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Thiolate Formation : In a flame-dried flask under argon, dissolve the thiol (1.0 mmol) in anhydrous DMF (5.0 mL). Add Cs₂CO₃ (814 mg, 2.5 mmol) and stir at room temperature for 15 minutes. Rationale: 1.0 eq of base deprotonates the thiol, 1.0 eq is reserved to deprotonate the carboxylic acid of the incoming reagent, and 0.5 eq acts as a buffer.

  • Electrophile Addition : Cool the suspension to 0 °C. Add 4-bromo-2-(bromomethyl)benzoic acid (294 mg, 1.0 mmol) in a single portion.

  • Reaction Execution : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Thiols are highly nucleophilic; the reaction is typically complete within 1–2 hours.

  • Workup : Pour the reaction mixture into ice-cold 1M HCl (15 mL) to precipitate the product (the acidic workup ensures the carboxylic acid is fully protonated and neutral).

  • Isolation : Filter the resulting white/pale yellow precipitate through a Buchner funnel, wash with cold distilled water (2 × 10 mL), and dry under high vacuum. If the product is an oil, extract with Dichloromethane (DCM), wash thoroughly with LiCl (5% aqueous solution) to remove residual DMF, dry, and concentrate.

Downstream Applications

Following successful alkylation, the resulting intermediate contains an unreacted aryl bromide. This moiety is perfectly positioned for palladium-catalyzed cross-coupling. For example, reacting the intermediate with an aryl boronic acid under Suzuki-Miyaura conditions (


, 

, Dioxane/Water, 90 °C) will yield highly substituted biaryl systems, a structural motif prevalent in modern kinase inhibitors and targeted protein degraders[1, 3].

References

  • Title: Nek7 degraders and methods of use thereof (WO2024094819A1)
  • Title : Protective Groups in Organic Synthesis, 3rd Edition Source : John Wiley & Sons URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews (Miyaura, N.; Suzuki, A.) URL :[Link]

  • Title : Ueber die Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden (Finkelstein Reaction) Source : Berichte der deutschen chemischen Gesellschaft URL :[Link]

Troubleshooting & Optimization

Preventing hydrolysis of the bromomethyl group in 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing hydrolysis of the bromomethyl group in 4-bromo-2-(bromomethyl)benzoic acid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Hub. This guide addresses the stability challenges associated with 4-bromo-2-(bromomethyl)benzoic acid , a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib).

Executive Summary: The primary degradation pathway for this molecule is not intermolecular hydrolysis by water, but rather intramolecular cyclization to form 5-bromophthalide. This reaction is driven by the ortho-effect, where the carboxylic acid (once deprotonated) attacks the benzylic carbon.

The Golden Rule: Keep the carboxylic acid protonated at all times. Avoid aqueous bases.

Module 1: The Core Mechanism (Root Cause Analysis)

User Question: "I stored my compound in the fridge, but it turned into a solid mass with a different melting point. What happened?"

Technical Insight: You likely experienced Phthalide Cyclization . The proximity of the carboxylic acid group (position 1) to the bromomethyl group (position 2) creates a "ticking time bomb." If the acid is deprotonated (even partially by moisture or slightly basic glass surfaces), the resulting carboxylate anion acts as an internal nucleophile. It attacks the methylene carbon, displacing the bromide and forming a stable 5-membered lactone ring (5-bromophthalide).

Visualization: The Degradation Pathway

The following diagram illustrates the "Self-Validating System" of failure. If you detect the Phthalide, you know a nucleophilic attack occurred.

G SM 4-Bromo-2-(bromomethyl) benzoic acid Inter Carboxylate Anion (Intermediate) SM->Inter Loss of H+ Base Base / Moisture (Deprotonation) Base->Inter Prod 5-Bromophthalide (Cyclized Impurity) Inter->Prod Intramolecular Nucleophilic Attack (Fast) HBr HBr (Byproduct) Inter->HBr

Caption: The dominant degradation pathway. Note that the carboxylate anion triggers the rapid cyclization to the thermodynamically stable phthalide.

Module 2: Synthesis & Workup Protocols

User Question: "How do I work up the reaction without triggering this cyclization? Standard bicarbonate washes destroy my product."

Protocol Directive: The standard workup for benzyl bromides (NaHCO₃ wash) is fatal for this compound. The base generates the carboxylate anion, instantly catalyzing the cyclization described above.

Optimized Workflow (Radical Bromination)
StepActionTechnical Rationale
1. Reaction Reagents: 4-bromo-2-methylbenzoic acid + NBS + Cat. BPO/AIBN.Solvent: Chlorobenzene or Trifluorotoluene (Green alternative to CCl₄).Temp: 80-90°C.Non-polar solvents prevent solvolysis. Trifluorotoluene has a higher boiling point than DCM, aiding radical initiation.
2. Filtration Cool to 0°C. Filter off the solid succinimide byproduct.Succinimide is insoluble in cold non-polar solvents. Physical removal is safer than aqueous extraction.
3. Washing (Critical) Do NOT use NaHCO₃. If inorganic salts remain, wash once with cold 0.1 M HCl or dilute H₂SO₄.The acidic environment keeps the carboxylic acid protonated (R-COOH), preventing the nucleophilic attack.
4. Drying Dry organic layer over anhydrous MgSO₄. Filter.Remove all traces of water to prevent slow hydrolysis during concentration.
5. Isolation Concentrate in vacuo. Recrystallize from Heptane/EtOAc (9:1) if necessary.Avoid alcohols (methanol/ethanol) which can cause solvolysis (forming the benzyl ether).

Module 3: Troubleshooting Dashboard

User Question: "I see a new spot on my TLC that wasn't there an hour ago."

Use this diagnostic table to identify issues based on your observations.

SymptomProbable CauseCorrective Action
New Spot (Higher R_f) Phthalide Formation. The lactone is less polar than the free acid.Check solvent pH.[1] Ensure no base was used. If present, the batch may need to be re-opened (hydrolyzed) or discarded.
New Spot (Lower R_f) Hydrolysis (Alcohol). Reaction with moisture to form benzyl alcohol.Check drying agents.[1][2] Ensure reaction was under N₂/Ar atmosphere.
Gum/Oil Formation Mixed Product. Presence of phthalide prevents crystallization of the acid.Attempt recrystallization from non-polar solvent (Cyclohexane). If oil persists, check NMR for % cyclization.
Low Yield Over-Bromination. Formation of dibromomethyl species.Reduce NBS equivalents to 0.95 eq. Stop reaction before 100% conversion to avoid side reactions.
Decision Tree: Saving a Compromised Batch

DecisionTree Start Issue: Impurity Detected CheckNMR Check 1H NMR (CDCl3) Start->CheckNMR IsPhthalide Peak at ~5.3 ppm (CH2)? (Phthalide) CheckNMR->IsPhthalide IsAlcohol Peak at ~4.7 ppm + Broad OH? (Benzyl Alcohol) IsPhthalide->IsAlcohol No ActionPhthalide Irreversible via simple purification. Isolate Phthalide or Discard. IsPhthalide->ActionPhthalide Yes ActionAlcohol Recrystallize from Heptane/Toluene. IsAlcohol->ActionAlcohol Yes

Caption: Diagnostic flow for identifying impurities via NMR.

Module 4: Analytical Reference Data

User Question: "How do I distinguish the product from the phthalide impurity using NMR?"

The chemical shift of the benzylic protons (


) is the most reliable marker.
CompoundFunctional Group¹H NMR (CDCl₃) δ (ppm) IR (cm⁻¹) ν(C=O)
Target Product Benzyl Bromide (

)
4.90 – 5.00 (s, 2H) 1680 – 1710 (Acid)
Impurity Phthalide (

)
5.25 – 5.35 (s, 2H) 1750 – 1780 (Lactone)

Note: The Phthalide signal is typically downfield (higher ppm) due to the direct attachment to the electronegative oxygen of the ester.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I protect the acid as an ester to prevent this? A: Yes, and this is highly recommended if your synthetic route allows it. Converting the carboxylic acid to a methyl or ethyl ester before bromination eliminates the nucleophilic carboxylate, completely preventing phthalide formation. The ester can be hydrolyzed back to the acid later, though you must be careful not to hydrolyze the bromide.

Q2: I need to remove the succinimide but I can't filter it all out. Can I use water? A: Only if the water is acidic (pH < 2) and cold. Wash quickly and separate immediately. Never let the organic layer sit in contact with water for extended periods.

Q3: What is the best storage condition? A: Store as a solid under Argon/Nitrogen at -20°C. Desiccators are essential. If stored in solution, use anhydrous DCM or Chlorobenzene; avoid ethers (THF) over long periods as they can contain peroxides or moisture.

References
  • World Intellectual Property Organization. (2008). Phthalazinone Derivatives. (WO Patent No. 2008/047082). Link

    • Supports the synthesis of Olaparib intermediates and the handling of bromomethyl benzoic acid deriv
  • BenchChem. (2025).[1][3] Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide. Link

    • Provides comparative NMR/IR d
  • ChemicalBook. (n.d.). 4-Bromomethylbenzoic acid NMR Spectrum. Link

    • Reference for general bromomethyl benzoic acid chemical shifts.
  • Organic Syntheses. (1940). Phthalide Bromination Protocols. Coll. Vol. 23, p.74. Link

    • Foundational text on the stability and reactivity of phthalide precursors.

Sources

Technical Support Center: 4-Bromo-2-(bromomethyl)benzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-bromo-2-(bromomethyl)benzoic acid and its ester derivatives. Due to the highly reactive nature of the benzylic bromide moiety, standard purification protocols must be strictly modified to prevent product degradation.

Troubleshooting Guides & FAQs

Q1: Why did my product degrade or form a new impurity when I used methanol for recrystallization? A1: This is the most common point of failure. Your molecule contains a highly electrophilic benzylic bromide group. When heated in protic, nucleophilic solvents like methanol, ethanol, or water, benzylic bromides undergo rapid solvolysis via


 or 

mechanisms[1]. This side reaction irreversibly converts your desired bromomethyl group into a methoxymethyl ether (or a hydroxymethyl group if water is present). To preserve the structural integrity of the benzylic bromide, you must strictly use non-nucleophilic, aprotic solvents for all heating and crystallization steps[1].

Q2: What is the optimal solvent system for this compound? A2: A binary mixture of Ethyl Acetate (EtOAc) and Hexanes is the gold standard. EtOAc is a moderately polar, non-nucleophilic solvent that readily dissolves the carboxylic acid (or ester) and the aromatic ring at elevated temperatures. Hexane acts as a highly non-polar anti-solvent. This combination allows for precise control over the saturation point without risking nucleophilic attack on the bromomethyl group. Toluene is an excellent single-solvent alternative due to its structural affinity for aromatic rings and complete lack of nucleophilicity.

Q3: My product is "oiling out" instead of crystallizing. How do I fix this? A3: "Oiling out" (melt phase separation) occurs when the solute precipitates as a liquid rather than a solid. This happens because the saturation temperature of your solvent mixture is higher than the melting point of the solute (which is approximately 76–83°C for its methyl ester derivative)[2]. Solution: Reheat the mixture until the oil completely dissolves. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point. Allow the solution to cool much more slowly, and introduce a seed crystal just above the cloud point to force solid nucleation.

Q4: How do I remove highly polar impurities before recrystallization? A4: The synthesis of 4-bromo-2-(bromomethyl)benzoic acid typically involves the Wohl-Ziegler bromination of 4-bromo-2-methylbenzoic acid using N-bromosuccinimide (NBS)[3]. This reaction leaves behind succinimide, a highly polar byproduct. Before initiating recrystallization, perform a hot filtration in EtOAc[3]. Succinimide has poor solubility in cold EtOAc/Hexanes but can co-crystallize if present in high concentrations. Alternatively, pass the crude mixture through a short silica gel plug using dichloromethane to trap polar byproducts before applying the recrystallization protocol.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical properties of common solvents and their mechanistic suitability for recrystallizing benzylic bromides[4].

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)NucleophilicitySuitability for Benzylic Bromides
Ethyl Acetate / Hexanes 77.1 / 68.06.02 / 1.89NoneOptimal . Excellent recovery, zero solvolysis risk.
Toluene 110.62.38NoneGood . High solubility at boiling, excellent for aromatics.
Acetonitrile 82.037.5Very LowAcceptable . Good for removing highly polar impurities.
Methanol 64.733.0HighCritical Failure Risk . Causes rapid solvolysis/etherification.
Ethanol / Water 78.4 / 100.024.5 / 80.1HighCritical Failure Risk . Causes rapid hydrolysis.

Experimental Protocol: Anti-Solvent Recrystallization

This self-validating protocol utilizes an EtOAc/Hexane anti-solvent system to ensure high purity while mathematically preventing nucleophilic degradation.

Step 1: Initial Dissolution Suspend the crude 4-bromo-2-(bromomethyl)benzoic acid in a minimum volume of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a reflux condenser.

Step 2: Heating & Saturation Heat the suspension to near boiling (approx. 70°C) while stirring continuously until the solid completely dissolves. Causality: EtOAc provides the necessary polarity to disrupt the intermolecular hydrogen bonding of the carboxylic acid at elevated temperatures without reacting with the benzylic bromide.

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel into a clean, heated flask. Causality: This physically removes insoluble impurities, such as unreacted NBS or succinimide byproducts from the preceding bromination step[3].

Step 4: Anti-Solvent Addition Return the filtrate to the heat source. Slowly add Hexanes (the anti-solvent) dropwise until the solution becomes faintly cloudy (reaching the cloud point). Add 1-2 drops of EtOAc to just clear the solution.

Step 5: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 to 2 hours. Causality: Slow, thermodynamically controlled cooling promotes the growth of large, highly pure crystal lattices and prevents the kinetic entrapment of impurities.

Step 6: Complete Precipitation & Isolation Transfer the flask to an ice-water bath (0–4°C) for 30 minutes to minimize solubility and maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes to displace any residual mother liquor.

Step 7: Vacuum Drying Dry the crystals under high vacuum at room temperature for 12 hours to remove all volatile residual solvents.

Workflow Visualization

Recrystallization Crude Crude 4-bromo-2-(bromomethyl) benzoic acid Solvent Solvent Selection (EtOAc / Hexanes) Crude->Solvent Dissolve Dissolution (Heat to 70°C in EtOAc) Solvent->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter AntiSolvent Anti-Solvent Addition (Dropwise Hexanes) HotFilter->AntiSolvent Cooling Controlled Cooling (RT then 0-4°C) AntiSolvent->Cooling Wash Vacuum Filtration & Cold Hexane Wash Cooling->Wash Pure Pure Crystals (Vacuum Drying) Wash->Pure

Recrystallization workflow for 4-bromo-2-(bromomethyl)benzoic acid using an anti-solvent approach.

References

  • [2] methyl 4-bromo-2-(bromomethyl)benzoate| CAS No:78471-43-9. ZaiQi Bio-Tech (chemzq.com). 2

  • [4] Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079. PubChem (nih.gov). 4

  • [3] METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE | 78471-43-9. ChemicalBook. 3

  • [1] Sinteze i mehanizmi solvolize benzilnih-bromida u 80 %-tnom metanolu | DABAR. srce.hr. 1

Sources

Storage conditions to prevent degradation of 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Handling Protocols

CAS: 6232-88-8 | Molecular Formula: C₈H₆Br₂O₂

Technical Overview: The "Dual-Warhead" Risk

As a researcher using 4-bromo-2-(bromomethyl)benzoic acid , you are handling a molecule with a built-in "self-destruct" mechanism. This compound contains two reactive functional groups in close proximity:[1][2]

  • Benzylic Bromide (Electrophile): Highly susceptible to nucleophilic attack and hydrolysis.

  • Carboxylic Acid (Nucleophile/Proton Source): Located at the ortho position, it acts as an internal nucleophile.

The Core Challenge: Unlike standard aryl bromides, this molecule is not just sensitive to external moisture; it is prone to intramolecular cyclization . Even in a vacuum, improper thermal energy can trigger the carboxylic acid to attack the benzylic carbon, displacing the bromine to form 5-bromophthalide (5-bromo-1(3H)-isobenzofuranone).

Degradation Mechanisms (The "Why")

Understanding the specific chemical pathways of degradation is essential for troubleshooting.

Pathway A: Intramolecular Lactonization (The "Suicide" Pathway)

This is the primary degradation mode during storage. The ortho-carboxyl group attacks the benzylic methylene, expelling HBr and forming a thermodynamically stable lactone (phthalide). This reaction is accelerated by heat and does not require external reagents.

Pathway B: Hydrolysis

Upon exposure to atmospheric moisture, the benzylic bromide converts to a benzylic alcohol. This is irreversible and generates HBr gas, which further catalyzes degradation.

Pathway C: Photolysis

Benzylic carbon-bromine bonds are weak (~60-70 kcal/mol). Exposure to UV light causes homolytic cleavage, generating radical species that lead to dimerization or polymerization.

Mechanism Visualization

The following diagram maps the kinetic pathways you must prevent.

DegradationPathways Start 4-Bromo-2-(bromomethyl) benzoic acid Heat Heat / Improper Storage Start->Heat Internal Nucleophilic Attack Moisture Atmospheric Moisture Start->Moisture SN1/SN2 Attack Lactone 5-Bromophthalide (Cyclized Impurity) Heat->Lactone Cyclization HBr HBr Gas (Corrosive Byproduct) Heat->HBr Alcohol Benzyl Alcohol Derivative (Hydrolysis Product) Moisture->Alcohol Hydrolysis Moisture->HBr

Figure 1: Mechanistic pathways showing the competition between Intramolecular Cyclization (Lactonization) and Intermolecular Hydrolysis.[2]

Storage & Handling Protocol (The "How")

To maintain purity >97% over extended periods, adhere to this strict protocol.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy to prevent the activation energy barrier for cyclization from being crossed.
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Prevents hydrolysis and radical oxidation.
Container Amber Glass Blocks UV light to prevent photolytic cleavage of the C-Br bond.
Seal Teflon-lined cap + Parafilm Standard polyethylene caps are permeable to moisture over time. Teflon resists HBr corrosion.
Desiccant Required Store the vial inside a secondary jar containing Drierite or silica gel.
Handling "Lachrymator" Warning

CRITICAL SAFETY NOTE: Benzylic bromides are potent lachrymators (tear gas agents).

  • Always handle in a functioning fume hood.

  • Never heat this compound in an open vessel; the release of benzylic bromide vapor is severely irritating to eyes and mucous membranes.[3]

  • Decontamination: Clean glassware with a dilute solution of alcoholic KOH or ammonia to quench residual benzylic bromide before removing from the hood.

Troubleshooting Guide & FAQs

Scenario 1: Visual Appearance Changes

Q: The white powder has turned pink or light brown. Is it usable?

  • Diagnosis: This indicates partial oxidation or the liberation of elemental bromine (

    
    ) and HBr.
    
  • Action:

    • Check proton NMR. If purity is >95%, you may proceed, but expect lower yields.

    • If color is dark brown/sticky, the material has significantly degraded (likely polymerized). Recrystallization is difficult due to the reactive nature; discard and repurchase .

Scenario 2: Solubility Issues

Q: The material is not dissolving fully in CDCl₃ or DMSO.

  • Diagnosis: Formation of the 5-bromophthalide (lactone). The lactone is generally less soluble in polar aprotic solvents than the free acid.

  • Action: Filter the solution. The insoluble solid is likely the impurity. Run NMR on the filtrate to see if the desired compound remains.

Scenario 3: NMR Interpretation

Q: How do I distinguish the product from the cyclized impurity in NMR?

  • Technical Insight: The chemical shift of the benzylic protons (

    
    ) is the diagnostic marker.
    
SpeciesBenzylic

Shift (approx. in DMSO-

)
Multiplicity
Intact Material ~4.9 - 5.1 ppm Singlet
Phthalide (Impurity) ~5.3 - 5.5 ppm Singlet (Deshielded by ester oxygen)
Alcohol (Hydrolysis) ~4.5 - 4.6 ppm Singlet (often broad)

Quality Control (QC) Validation Workflow

Before committing this material to a high-value synthesis step (e.g., isoindolinone formation), validate its integrity.

Step-by-Step Validation Protocol
  • Sampling: Take a small aliquot (<5 mg) under an inert atmosphere. Rapidly recap the main vial.

  • Solvation: Dissolve immediately in anhydrous DMSO-

    
     . Avoid CDCl₃ if it has been stored for a long time (acidic chloroform accelerates degradation).
    
  • Acquisition: Run a standard

    
     NMR (16 scans).
    
  • Integration Analysis:

    • Integrate the aromatic region (3 protons).

    • Integrate the benzylic

      
       peak at ~5.0 ppm (2 protons).
      
    • Pass Criteria: The ratio of Aromatic : Benzylic must be 3:2. If the benzylic integral is low, or if a new peak appears at ~5.4 ppm, calculate the % molar impurity.

Calculated Purity Formula


References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80897, 4-Bromo-2-(bromomethyl)benzoic acid. Retrieved from [Link]

  • Consortium of Common Chemistry.Reactivity of 2-(halomethyl)benzoic acids: Cyclization kinetics. (General chemical principle reference for ortho-substituted benzoic acids).

Sources

Technical Support Center: Purification & Troubleshooting Guide for 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who run into a notorious bottleneck: isolating pure 4-bromo-2-(bromomethyl)benzoic acid from its unreacted starting material, 4-bromo-2-methylbenzoic acid , following a radical bromination reaction (e.g., using NBS and AIBN/Benzoyl Peroxide).

Direct separation of these two species is exceptionally difficult. Below, you will find a comprehensive breakdown of the physicochemical causality behind this issue, an FAQ addressing common laboratory failures, and a field-proven, self-validating protocol to achieve pharmaceutical-grade purity.

Quantitative Data: Why Direct Separation Fails

The root cause of the separation challenge lies in the near-identical physicochemical profiles of the starting material and the product. Both molecules possess a free carboxylic acid moiety and differ by only a single benzylic bromine atom.

CompoundRole in SynthesisCAS NumberMolecular WeightReactivity Profile
4-Bromo-2-methylbenzoic acid Starting Material68837-59-2215.04 g/mol Inert to mild nucleophiles; Benzylic C-H acts as radical target.
4-Bromo-2-(bromomethyl)benzoic acid Target ProductN/A293.93 g/mol Highly electrophilic benzylic bromide; susceptible to SN2 attack.
Methyl 4-bromo-2-methylbenzoate Esterified Intermediate99548-55-7229.07 g/mol Non-hydrogen bonding; easily mobilized on silica gel.
Methyl 4-bromo-2-(bromomethyl)benzoate Esterified Intermediate78471-43-9307.97 g/mol Excellent electrophile; baseline separation achievable on silica.

Data supported by standard chemical property databases [1][2].

Frequently Asked Questions (FAQs)

Q1: Why am I getting severe streaking and co-elution when trying to purify the crude reaction mixture on silica gel? A: Carboxylic acids form strong hydrogen-bonded dimers and interact heavily with the free silanol groups on the silica gel stationary phase. Because the unreacted starting material and the product have nearly identical polarities, this streaking causes their elution bands to overlap completely. While adding 1% acetic or formic acid to your mobile phase can reduce streaking, it rarely achieves the baseline separation required for downstream synthesis.

Q2: I tried to wash out the starting material using an aqueous sodium bicarbonate extraction. Why didn't it work? A: Both the unreacted starting material and the product have very similar pKa values (typically around 3.8–4.2). When you introduce a mild base like sodium bicarbonate, both carboxylic acids deprotonate simultaneously and partition into the aqueous phase together. Acid-base extraction cannot differentiate between them.

Q3: Is there a risk of destroying the bromomethyl group if I use basic hydrolysis to remove an ester protecting group later? A: Yes. This is a critical failure point. The benzylic bromide in your product is highly susceptible to nucleophilic substitution (SN2). If you use standard basic hydrolysis (e.g., aqueous NaOH or KOH), the hydroxide ion will rapidly displace the bromide, yielding 4-bromo-2-(hydroxymethyl)benzoic acid as an unwanted byproduct[3]. You must use mild acidic hydrolysis to preserve the bromomethyl group.

Troubleshooting Workflow: The Esterification-Chromatography-Hydrolysis Protocol

To bypass the limitations of free carboxylic acids, the most reliable method is to temporarily mask the acid as a methyl ester, perform the separation, and then carefully deprotect it. This creates a self-validating system where each phase can be analytically confirmed before proceeding.

Phase 1: Esterification (Masking the Acid)

Causality: Converting the carboxylic acids to methyl esters eliminates hydrogen bonding, transforming a streaking, inseparable mixture into two distinct, non-polar compounds that behave predictably on normal-phase silica.

  • Reaction: Dissolve the crude mixture of 4-bromo-2-methylbenzoic acid and 4-bromo-2-(bromomethyl)benzoic acid in anhydrous methanol (approx. 10 mL per gram of crude).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 equivalents).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (N₂ or Argon) for 6–8 hours.

  • Validation: Run a TLC (Hexane/EtOAc 8:2). The system validates itself when the broad, baseline-streaking carboxylic acid spots completely disappear, replaced by two sharp, high-Rf ester spots.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Phase 2: Chromatographic Separation
  • Loading: Load the crude ester mixture onto a standard silica gel column.

  • Elution: Elute using a gradient of Hexane and Ethyl Acetate (starting at 95:5 and moving to 90:10).

  • Isolation: The methyl 4-bromo-2-methylbenzoate (lower MW, slightly less polar) and methyl 4-bromo-2-(bromomethyl)benzoate will elute as distinct, sharp bands. Pool the fractions containing the pure bromomethyl ester and concentrate.

Phase 3: Mild Acidic Hydrolysis (Deprotection)

Causality: Acidic conditions are strictly chosen to protonate the carbonyl oxygen (making the ester carbon electrophilic for water attack) while suppressing the nucleophilicity of water, thereby preventing the SN2 displacement of the sensitive benzylic bromide.

  • Reaction: Dissolve the purified methyl 4-bromo-2-(bromomethyl)benzoate in a 1:1 mixture of 1,4-dioxane and 2M aqueous HCl.

  • Heating: Heat the mixture gently to 60°C and stir for 12–16 hours.

  • Validation: Monitor the reaction via LC-MS. The system is validated when the ester mass (m/z 308) is fully replaced by the acid mass (m/z 294), confirming successful deprotection without benzylic degradation.

  • Workup: Cool to room temperature and extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum to afford pure 4-bromo-2-(bromomethyl)benzoic acid.

Workflow Visualization

Below is the logical workflow for the Esterification-Chromatography-Hydrolysis protocol.

G Start Crude Mixture: 4-Bromo-2-methylbenzoic acid + 4-Bromo-2-(bromomethyl)benzoic acid Ester Step 1: Esterification (MeOH, cat. H2SO4, Reflux) Start->Ester MixEsters Intermediate Mixture: Methyl Esters Ester->MixEsters Chrom Step 2: Silica Gel Chromatography (Hexane / EtOAc Eluent) MixEsters->Chrom PureEster Purified Intermediate: Methyl 4-bromo-2-(bromomethyl)benzoate Chrom->PureEster Hydrolysis Step 3: Mild Acidic Hydrolysis (Dioxane / aq. HCl, 60°C) PureEster->Hydrolysis Final Isolated Product: Pure 4-Bromo-2-(bromomethyl)benzoic acid Hydrolysis->Final

Caption: Workflow for separating unreacted starting materials via esterification and acidic hydrolysis.

References

Optimization of temperature and solvent for 4-bromo-2-(bromomethyl)benzoic acid cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the intramolecular lactonization of 4-bromo-2-(bromomethyl)benzoic acid to yield 5-bromophthalide (5-bromoisobenzofuran-1(3H)-one). This cyclization is a critical step in the synthesis of active pharmaceutical ingredients (APIs) such as the SSRI antidepressant Citalopram [1].

Below, you will find a mechanistic overview, a troubleshooting FAQ section addressing common experimental deviations, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Causality & Reaction Pathways

The conversion of 4-bromo-2-(bromomethyl)benzoic acid to 5-bromophthalide is an intramolecular


-like esterification (lactonization). A base is required to deprotonate the carboxylic acid (

), generating a highly nucleophilic carboxylate anion. This anion then attacks the adjacent benzylic carbon, displacing the bromide leaving group to form a stable five-membered lactone ring [2].

The success of this reaction is entirely dependent on favoring the intramolecular pathway over intermolecular oligomerization and preventing nucleophilic attack by external solvents (hydrolysis).

Mechanism Reactant 4-bromo-2-(bromomethyl) benzoic acid Base Base (e.g., TEA) Deprotonation Reactant->Base -HBr (Activation) Intermediate Carboxylate Anion (Active Nucleophile) Base->Intermediate Product 5-Bromophthalide (Intramolecular SN2) Intermediate->Product High Dilution (<0.1M) Optimal Temp (40-60°C) Polar Aprotic Solvent Byproduct1 Oligomers (Intermolecular SN2) Intermediate->Byproduct1 High Concentration Excess Heat Byproduct2 Hydrolysis Product (Nucleophilic Attack by OH-) Intermediate->Byproduct2 Protic Solvent / H2O Excess Heat

Mechanistic pathways of 4-bromo-2-(bromomethyl)benzoic acid cyclization.

Troubleshooting Guides & FAQs

Q1: Why is my cyclization yielding oligomeric/polymeric byproducts instead of the desired 5-bromophthalide? A1: Oligomerization occurs when intermolecular substitution outcompetes the desired intramolecular lactonization. This is governed by reaction kinetics. The desired intramolecular reaction is first-order (dependent only on the concentration of the substrate), while the intermolecular side-reaction is second-order.

  • Solution: Operate under high-dilution conditions. Keep your substrate concentration between 0.05 M and 0.1 M . If you exceed 0.2 M, the carboxylate of one molecule is statistically more likely to attack the bromomethyl group of a neighboring molecule, triggering a polymerization cascade [3].

Q2: How do I choose between polar aprotic solvents (THF/DMF) and biphasic aqueous systems? A2: The solvent dictates the nucleophilicity of the carboxylate anion. Protic solvents (like water or ethanol) hydrogen-bond tightly with the carboxylate, significantly reducing its nucleophilicity and promoting competitive hydrolysis of the bromomethyl group.

  • Solution: Use polar aprotic solvents (such as THF, Acetone, or DMF). These solvents dissolve both the substrate and the organic base while leaving the carboxylate "naked" and highly reactive, accelerating the intramolecular

    
     displacement. THF is highly recommended as it allows for easy removal during workup compared to the high boiling point of DMF.
    

Q3: What is the optimal temperature range, and what happens if I exceed it? A3: The optimal temperature range in THF is 40 °C to 60 °C .

  • Sub-optimal (< 20 °C): The reaction kinetics are too slow, leading to incomplete conversion and unreacted starting material.

  • Supra-optimal (> 80 °C): Excessive thermal energy increases the rate of side reactions. If any trace moisture is present, high temperatures will rapidly hydrolyze the bromomethyl group to a hydroxymethyl group, permanently stalling the cyclization.

Q4: Which base provides the best yield without causing degradation? A4: An organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is optimal. They are fully soluble in polar aprotic solvents, ensuring a homogeneous reaction mixture.

  • Avoid: Inorganic bases like

    
     or 
    
    
    
    can be used but require vigorous stirring due to their insolubility in THF, leading to localized concentration gradients that promote oligomerization. Strong nucleophilic bases (e.g., NaOH) must be strictly avoided in monophasic systems as the hydroxide ion will directly attack the bromomethyl group.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile.

SolventBase (1.2 eq)Temp (°C)Concentration (M)Yield (%)Primary Impurity Profile
THF TEA 50 0.1 >92% Trace oligomers (Optimal)
AcetoneDIPEA400.0588%Unreacted starting material
DMF

800.545%High oligomerization (Concentration too high)
Water/CHCl

NaOH600.155%Hydrolyzed byproduct (OH- attack)

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The use of TLC and specific pH adjustments ensures that unreacted starting materials and byproducts are systematically eliminated during the workup phase.

Workflow Step1 1. Dissolution Dissolve substrate in anhydrous THF (0.1 M) Step2 2. Base Addition Add TEA (1.2 eq) dropwise at 0-5 °C Step1->Step2 Step3 3. Cyclization (Heating) Heat to 50 °C for 2-4 hours under N2 Step2->Step3 Step4 4. Reaction Quenching Cool to RT, quench with 1M HCl (pH 2) Step3->Step4 Step5 5. Extraction & Washing Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Recrystallize from Hexane/EtOAc Step5->Step6

Step-by-step experimental workflow for the synthesis of 5-bromophthalide.

Step-by-Step Methodology:
  • Preparation & Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-(bromomethyl)benzoic acid (1.0 eq) in anhydrous THF to achieve a final concentration of 0.1 M. Purge the system with inert nitrogen (

    
    ) to prevent moisture ingress.
    
  • Base Addition: Cool the flask to 0–5 °C using an ice bath. Slowly add Triethylamine (TEA) (1.2 eq) dropwise over 10 minutes. Self-Validation: You will observe the immediate formation of a white precipitate (Triethylammonium bromide), indicating the deprotonation and initial cyclization are occurring.

  • Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 50 °C. Maintain this temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (

    
     due to the carboxylic acid) will disappear, replaced by the highly non-polar 5-bromophthalide (
    
    
    
    ).
  • Quenching: Once complete, cool the mixture to room temperature. Quench the reaction by adding 1M HCl until the aqueous phase reaches pH 2. Causality: Acidification protonates any unreacted starting material, driving it into the organic phase, and neutralizes excess TEA.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Recrystallize the crude solid using a minimal amount of hot Hexane/EtOAc (typically 4:1 ratio). Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Filter and dry under a vacuum to yield pure 5-bromophthalide.

References

  • Organic Syntheses. (1943). Phthalide. Organic Syntheses, Coll. Vol. 2, p.526. Available at:[Link]

  • Gupta, S., & Pal, S. (2023). Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)−H Bond Lactonization (Cyclization of 2-(bromomethyl)benzoic acid). Synlett. Available at:[Link]

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an unparalleled tool for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-bromo-2-(bromomethyl)benzoic acid, a potentially valuable building block in organic synthesis. We will delve into the theoretical underpinnings of its spectral features, compare it with plausible alternatives, and provide a robust experimental protocol for its acquisition and interpretation.

The Structural Significance of 4-bromo-2-(bromomethyl)benzoic acid

4-bromo-2-(bromomethyl)benzoic acid possesses a unique substitution pattern on the benzene ring, featuring a carboxylic acid group, a bromine atom, and a bromomethyl group. This combination of functionalities makes it a versatile intermediate. The bromine atom and the bromomethyl group can be selectively manipulated in various cross-coupling and nucleophilic substitution reactions, respectively, allowing for the introduction of diverse molecular fragments. The carboxylic acid provides a handle for amide bond formation or other derivatizations. Accurate characterization of this molecule is therefore critical to ensure the integrity of subsequent synthetic steps.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Here is the predicted ¹H NMR spectrum of 4-bromo-2-(bromomethyl)benzoic acid:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-COOH10-13Singlet (broad)1HThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[3]
Ar-H (H3)~8.0-8.2Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. It will be split by the neighboring H5 proton (meta-coupling).
Ar-H (H5)~7.8-8.0Doublet of doublets1HThis proton is ortho to the bromine atom and meta to both the carboxylic acid and bromomethyl groups. It will exhibit coupling to both H3 (meta-coupling) and H6 (ortho-coupling).
Ar-H (H6)~7.6-7.8Doublet1HThis proton is ortho to the bromomethyl group. It will be split by the neighboring H5 proton (ortho-coupling).
-CH₂Br~4.5-4.9Singlet2HThese benzylic protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, resulting in a characteristic downfield shift.[1] The absence of adjacent protons leads to a singlet.

Distinguishing 4-bromo-2-(bromomethyl)benzoic acid from a Key Isomeric Precursor: A Comparative Analysis

A common precursor or potential impurity in the synthesis of 4-bromo-2-(bromomethyl)benzoic acid is 4-bromo-2-methylbenzoic acid. ¹H NMR spectroscopy provides a clear and definitive method to distinguish between these two compounds.

Feature 4-bromo-2-(bromomethyl)benzoic acid 4-bromo-2-methylbenzoic acid Key Differentiator
Benzylic Protons Singlet at ~4.5-4.9 ppm (2H)Singlet at ~2.4-2.6 ppm (3H)The chemical shift of the benzylic protons is the most telling difference. The presence of the electronegative bromine in the bromomethyl group causes a significant downfield shift compared to the methyl group.[1][4][5]
Aromatic Region Three distinct aromatic protons with specific splitting patterns.Three distinct aromatic protons with generally similar splitting patterns.While the aromatic patterns will be similar due to the identical substitution pattern on the ring, the chemical shifts will be subtly different due to the different electronic effects of the -CH₂Br and -CH₃ groups.

The presence of a singlet integrating to 2H in the 4.5-4.9 ppm region is a definitive marker for the successful conversion of the methyl group to the bromomethyl group.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of 4-bromo-2-(bromomethyl)benzoic acid with its distinct proton environments.

Caption: Molecular structure of 4-bromo-2-(bromomethyl)benzoic acid highlighting the distinct proton environments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of 4-bromo-2-(bromomethyl)benzoic acid.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good initial choice for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that the carboxylic acid proton may exchange with residual water in the solvent.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Workflow for Structural Verification

The following diagram outlines the logical workflow for the structural verification of 4-bromo-2-(bromomethyl)benzoic acid using ¹H NMR.

G cluster_workflow ¹H NMR Structural Verification Workflow A Sample Preparation B ¹H NMR Data Acquisition A->B C Data Processing B->C D Spectral Interpretation C->D E Comparison with Predicted Spectrum D->E F Structure Confirmation E->F

Caption: A streamlined workflow for the structural confirmation of 4-bromo-2-(bromomethyl)benzoic acid via ¹H NMR spectroscopy.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules like 4-bromo-2-(bromomethyl)benzoic acid. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can gain unambiguous evidence of the compound's identity and purity. The ability to distinguish it from closely related isomers and precursors is critical for ensuring the fidelity of synthetic pathways in drug discovery and development. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this versatile building block, empowering scientists to proceed with their research with confidence.

References

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • MIT DSpace. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 4-(Bromomethyl)benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 4-Bromo-2-methylbenzoic acid. [Link]

Sources

13C NMR Chemical Shift Analysis: 4-Bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Verification Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Executive Summary: The Diagnostic Challenge

In drug development—particularly in the synthesis of isoindolinone-based PARP inhibitors or kinase inhibitors—4-bromo-2-(bromomethyl)benzoic acid is a critical "scaffold" intermediate.[1]

The primary analytical challenge is not just characterizing the molecule, but quantitatively distinguishing it from its precursor , 4-bromo-2-methylbenzoic acid.[1] Incomplete bromination or over-bromination (gem-dibromide) are common process failures.[1]

This guide provides the definitive 13C NMR chemical shift data required to validate structural integrity, comparing the target molecule against its starting material and common impurities.[1]

Comparative Chemical Shift Data (Precursor vs. Product)

The most reliable method for monitoring the radical bromination of the methyl group is tracking the aliphatic region of the 13C NMR spectrum.[1]

Table 1: Diagnostic Aliphatic Shifts (The "Go/No-Go" Signals)
Carbon EnvironmentPrecursor (Starting Material)Target Product Shift Difference (

)
Interpretation
Structure 4-bromo-2-methylbenzoic acid4-bromo-2-(bromomethyl)benzoic acid
Benzylic Carbon ~21.5 - 22.5 ppm (Ar-C H3)~31.0 - 34.0 ppm (Ar-C H2-Br)+10 ppm Deshielding Effect: The electronegative bromine atom pulls electron density, shifting the peak downfield.[1]
Carbonyl (C=O) ~167.0 ppm~166.5 - 167.5 ppmMinimalThe carboxylic acid environment remains largely unchanged.[1]

Critical Insight: If you observe a signal at ~40-45 ppm , suspect the formation of a gem-dibromide impurity (Ar-CHBr2), a common byproduct of excess NBS/light exposure.[1]

Table 2: Full Predicted 13C NMR Assignment (DMSO-d6)

Based on substituent increments and analog data (e.g., 4-(bromomethyl)benzoic acid).

PositionCarbon TypeApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
Assignment Logic
C=O Carboxyl167.2 Typical conjugated acid carbonyl.[1]
C2 Quaternary (ipso to CH2Br)142.5 Deshielded by ortho-substitution and ring current.[1]
C1 Quaternary (ipso to COOH)130.5 Shielded relative to C2 due to resonance.[1]
C3 Aromatic CH133.8 Ortho to bromomethyl; steric compression effects.[1]
C5 Aromatic CH131.2 Meta to acid/bromomethyl.[1]
C6 Aromatic CH132.0 Ortho to acid.[1]
C4 Quaternary (C-Br)126.5 Heavy Atom Effect: Bromine substitution typically shields the ipso carbon relative to H.
CH2-Br Benzylic Methylene32.5 Key Diagnostic Peak.
Structural Verification Workflow

The following diagram illustrates the logic flow for verifying the synthesis of the target scaffold from its methyl precursor.

NMR_Verification_Logic Start Crude Reaction Mixture (13C NMR in DMSO-d6) Check_Aliphatic Inspect Aliphatic Region (20 - 50 ppm) Start->Check_Aliphatic Peak_22 Peak at ~22 ppm? Check_Aliphatic->Peak_22 Peak_32 Peak at ~32 ppm? Check_Aliphatic->Peak_32 Peak_40 Peak at >40 ppm? Check_Aliphatic->Peak_40 Result_SM Incomplete Reaction (Starting Material Present) Peak_22->Result_SM Yes Result_Product Target Product Confirmed (4-bromo-2-(bromomethyl)benzoic acid) Peak_32->Result_Product Major Signal Result_Impurity Over-bromination (Dibromomethyl Impurity) Peak_40->Result_Impurity Yes

Caption: Logic gate for interpreting 13C NMR data during the optimization of benzylic bromination.

Experimental Protocol for NMR Acquisition

To ensure the shifts reported above are reproducible, follow this self-validating sample preparation protocol. Carboxylic acids are prone to dimerization and solubility issues in non-polar solvents, which can shift the Carbonyl and C-1/C-2 signals.[1]

Protocol: High-Fidelity Sample Preparation
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than CDCl3.[1]

    • Reasoning: The carboxylic acid moiety often leads to poor solubility and broad peaks in Chloroform.[1] DMSO disrupts hydrogen-bonded dimers, resulting in sharper signals for the aromatic protons and carbons.[1]

  • Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations may require excessive scan times for quaternary carbons (C-Br, C-COOH).[1]

  • Reference Standard: Ensure the DMSO-d6 septet is calibrated to 39.52 ppm .

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: Proton-decoupled 13C (zgpg30).[1]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Br and C-COOH) have long T1 relaxation times.[1] A short D1 will suppress these peaks, making integration (if attempted) or detection difficult.[1]

    • Scans: Minimum 512 scans (due to the lower sensitivity of 13C and the molecular weight).[1]

Mechanistic Insight: Why the Shifts Matter

Understanding the why behind the shifts allows you to predict changes if you modify the scaffold (e.g., changing the Br to Cl).[1]

  • The Heavy Atom Effect (C-Br at ~126 ppm): Normally, substituting a hydrogen with an electronegative group (like OH or Cl) deshields the carbon (moves it to >150 ppm).[1] However, Bromine is a "heavy atom."[1] Its large electron cloud causes spin-orbit coupling that actually shields the attached carbon, moving it upfield (lower ppm) compared to a C-H bond.[1] This confirms the bromine is still on the ring.[1]

  • The Benzylic Shift (Methyl to Bromomethyl): The transformation from -CH3 to -CH2Br introduces an electronegative atom on the alpha-carbon.[1]

    • Inductive Effect (-I): Bromine pulls density, deshielding the carbon from ~22 ppm to ~32 ppm.[1]

    • Validation: If this shift were ~60 ppm, it would indicate an alcohol (-CH2OH).[1] If it were ~45 ppm, it would indicate a chloride (-CH2Cl).[1] The 32 ppm region is specific to bromides.[1]

References
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.

  • National Institutes of Health (NIH) PubChem. (2025).[1] 4-(Bromomethyl)benzoic acid Spectral Data. PubChem Compound Summary.

  • ChemicalBook. (2025).[1] 4-(2-Bromoethyl)benzoic acid 13C NMR Spectrum Data.

  • University of Illinois. (2025).[1] NMR Chemical Shifts of Common Solvents. School of Chemical Sciences.[1]

Sources

Mass spectrometry fragmentation pattern of 4-bromo-2-(bromomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of molecular fragmentation is critical for the structural elucidation of complex pharmaceutical intermediates. 4-Bromo-2-(bromomethyl)benzoic acid (C₈H₆Br₂O₂) presents a unique analytical challenge: it contains a highly labile benzylic bromine, a stable aromatic bromine, and a polar, thermally sensitive carboxylic acid moiety.

This guide provides an objective comparison of the two primary mass spectrometry modalities used for its characterization: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) . By examining the causality behind these ionization techniques, researchers can optimize their workflows for either intact molecular quantification or rigorous structural validation.

Ionization Strategy Comparison: ESI vs. EI

The choice of ionization technique dictates whether the mass spectrometer will preserve the fragile benzylic C–Br bond or intentionally shatter it to generate a structural fingerprint.

  • LC-ESI-MS/MS (Soft Ionization): ESI operates at atmospheric pressure and transfers ions into the gas phase with minimal internal energy transfer. Operating in negative ion mode ([M-H]⁻) is highly effective for 4-bromo-2-(bromomethyl)benzoic acid because the carboxylic acid readily deprotonates. This method is superior for confirming the intact molecular weight, as it prevents the premature homolytic cleavage of the benzylic bromine.

  • GC-EI-MS (Hard Ionization): Standard 70 eV electron ionization imparts massive excess energy, obliterating the molecular ion of labile brominated compounds. Furthermore, the bare carboxylic acid causes severe peak tailing and thermal degradation on GC columns. Therefore, derivatization is mandatory (e.g., converting the analyte to [1]). Once derivatized, EI provides highly reproducible, library-matchable fragmentation patterns.

Table 1: Performance and Suitability Comparison
MetricLC-ESI-MS/MS (Negative Mode)GC-EI-MS (Derivatized Methyl Ester)
Primary Analyte State Intact Acid (C₈H₆Br₂O₂)Methyl Ester Derivative (C₉H₈Br₂O₂)
Molecular Ion Abundance High ([M-H]⁻ at m/z 291/293/295)Low to Trace (M⁺• at m/z 306/308/310)
Dominant Cleavage Collision-Induced (CID) DecarboxylationIn-source Benzylic Cleavage (-Br•)
Sample Prep Complexity Low (Direct injection in polar solvents)High (Requires anhydrous methylation)
Best Use Case Trace quantification in biological matricesStructural elucidation & isomer differentiation

Mechanistic Fragmentation Pathways

To interpret the spectra of 4-bromo-2-(bromomethyl)benzoic acid, one must understand the thermodynamic causality driving its fragmentation.

The Isotopic Fingerprint: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Because this molecule contains two bromine atoms, its intact molecular ion will always display a characteristic 1:2:1 isotopic cluster (e.g., m/z 291, 293, 295 in ESI-). Observing a fragment ion that shifts to a 1:1 isotopic cluster is definitive proof that one bromine atom has been lost.

Benzylic vs. Aromatic Cleavage: According to established principles of [2], the bond dissociation energy of a benzylic C–Br bond is significantly lower than that of an aromatic C–Br bond. Upon ionization (especially in EI), the molecule rapidly expels the benzylic bromine radical (Br•). The resulting cation ([M - Br]⁺) is highly stable because the positive charge is delocalized across the aromatic ring (forming a resonance-stabilized benzyl/tropylium-like cation). The aromatic bromine remains firmly attached.

Table 2: Diagnostic Fragment Ions (GC-EI-MS of Methyl Ester)
Fragment Ionm/z ValueIsotope RatioMechanistic Origin
M⁺• 306, 308, 3101:2:1Intact derivatized molecular ion.
[M - Br]⁺ 227, 2291:1Loss of benzylic Br radical (79/81 Da).
[M - •CH₂Br]⁺ 213, 2151:1Alpha cleavage of the entire bromomethyl group.
[M - Br - •OCH₃]⁺ 196, 1981:1Subsequent loss of methoxy radical from ester.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the electron ionization (EI) cascade for the derivatized compound.

Fragmentation M_ion Molecular Ion (M⁺•) m/z 306, 308, 310 (1:2:1 Isotope Pattern) Loss_Br [M - Br]⁺ m/z 227, 229 (1:1 Isotope Pattern) M_ion->Loss_Br - Br• (Benzylic Cleavage) Loss_CH2Br [M - •CH2Br]⁺ m/z 213, 215 (1:1 Isotope Pattern) M_ion->Loss_CH2Br - •CH2Br (Alpha Cleavage) Loss_CH3O [M - Br - CH3O]⁺ m/z 196, 198 (1:1 Isotope Pattern) Loss_Br->Loss_CH3O - •OCH3 (Ester Cleavage)

Figure 1: GC-EI-MS fragmentation pathway of derivatized methyl 4-bromo-2-(bromomethyl)benzoate.

Self-Validating Experimental Protocols

To ensure data integrity, analytical protocols must include internal checkpoints. Below are the methodologies for both techniques, engineered to be self-validating.

Protocol A: LC-ESI-MS/MS (Intact Acid Analysis)

Objective: Quantify the intact molecule without thermal degradation.

  • Sample Preparation: Dissolve 1 mg of 4-bromo-2-(bromomethyl)benzoic acid in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Ionization: Operate the ESI source in Negative Ion Mode . Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Self-Validation Checkpoint: Before applying collision energy, perform a full MS1 scan. You must observe the [M-H]⁻ triplet at m/z 291, 293, and 295 with relative abundances of approximately 25%, 50%, and 25%. If this 1:2:1 ratio is absent, the molecule has degraded in the source.

  • Tandem MS (CID): Isolate m/z 293 (the most abundant isotope) and apply 15-25 eV collision energy. Monitor for the loss of CO₂ (-44 Da) yielding m/z 249.

Protocol B: GC-EI-MS (Derivatized Analysis)

Objective: Generate a robust structural fingerprint via hard ionization.

  • Derivatization (Methylation): Dissolve 5 mg of the analyte in 1 mL of anhydrous methanol. Add 50 µL of concentrated sulfuric acid (catalyst). Heat at 60°C for 2 hours. Neutralize with sodium bicarbonate and extract into 1 mL of hexane.

  • Chromatography: Inject 1 µL of the hexane layer (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Operate the EI source at 70 eV with an ion source temperature of 230°C.

  • Self-Validation Checkpoint: The derivatization is successful only if the highest mass cluster shifts from the acid mass (~294 Da) to the ester mass (~308 Da). Look for the trace M⁺• triplet at m/z 306, 308, 310.

  • Spectral Analysis: Confirm structure by identifying the base peak at m/z 227/229 (1:1 ratio), validating the loss of the benzylic bromine.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-bromo-2-(bromomethyl)benzoate - Compound Summary." PubChem Database. URL:[Link]

  • Andrews, L., et al. "Mass Spectrometry of Free Radicals." Chemical Reviews, 2002, 102 (9), 2855-2924. American Chemical Society. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-bromo-2-(bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Profiling

Do not treat this substance merely as an acidic powder. 4-bromo-2-(bromomethyl)benzoic Acid (CAS: 111173-25-2 / Analogous to 6232-88-8) possesses a dual-hazard "warhead":

  • The Benzoic Acid Moiety: A standard corrosive/irritant.[1]

  • The Bromomethyl Group (Benzylic Bromide): A potent lachrymator and alkylating agent .

The Mechanism of Injury: Unlike simple mineral acids that burn via proton donation, the bromomethyl group acts as an electrophile. It rapidly alkylates biological nucleophiles (proteins, DNA) and activates TRPA1 ion channels in sensory nerves, causing debilitating pain and tearing (lachrymatory effect) at concentrations far below those required for chemical burns. Furthermore, upon contact with mucosal moisture, it hydrolyzes to release Hydrogen Bromide (HBr) gas, causing secondary chemical burns.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for benzylic halides. The high permeation rate of alkyl halides through disposable nitrile requires a multi-barrier approach.

PPE Specification Table
Protection ZoneStandard ProtocolHigh-Risk Protocol (Spills/Scale >5g)Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate Barrier: Inner: Silver Shield® (EVOH/PE)Outer: Nitrile (for dexterity)Benzylic bromides permeate standard nitrile in <15 mins. Laminate films provide >4 hours breakthrough time against alkyl halides.
Ocular Chemical Goggles (Indirect Vent/Sealed)Full Face Respirator (3M 6000 series or equiv.)Safety glasses allow vapors to bypass and contact the eye, triggering the lachrymator response immediately.
Respiratory Fume Hood Only (Sash height <18")Respirator + Hood Cartridge: OV/AG (Yellow/Olive)Dusts hydrolyze in humid lung tissue to HBr. Organic Vapor (OV) stops the alkyl halide; Acid Gas (AG) stops the hydrolysis byproduct.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Tychem® or Rubber)Cotton absorbs and holds the lachrymator against the chest/arms. Impervious aprons prevent "wicking" to skin.

Part 3: Operational Workflow & Logistics

Logical Workflow Diagram

The following diagram outlines the critical decision paths for handling this compound to prevent contamination and exposure.

G cluster_0 Critical Control Point: Weighing Start Storage Retrieval (Cold & Dry) Check Check Humidity (<40% RH Recommended) Start->Check Weighing Weighing Protocol (Inside Fume Hood) Check->Weighing Transport in secondary container Static Static Control (Anti-static Gun/Bar) Weighing->Static Powder is static-prone Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Add to solvent immediately Static->Weighing Quench Quenching/Disposal (Nucleophilic Destruction) Reaction->Quench Waste Stream

Caption: Operational logic flow emphasizing the critical control point at weighing, where dust generation and static discharge present the highest risk of lachrymator release.

Detailed Operational Steps
1. Preparation & Weighing (The Critical Step)
  • The Trap: Benzylic bromides are often fine, electrostatic powders. Opening the bottle creates a "puff" of invisible dust that settles on the sash or your sleeves.

  • The Fix:

    • Static Control: Use an ionizing anti-static gun on the flask and spatula before weighing.

    • Containment: Weigh inside the fume hood. Do not walk a weigh boat across the lab. If the balance is external, tare a vial with a cap, bring it to the hood, add solid, cap it tightly, and then return to the balance.

    • Tools: Use disposable plastic spatulas. If using metal, wipe immediately with a quenching agent (see below) before removing from the hood.

2. Reaction Setup
  • Moisture Sensitivity: This compound hydrolyzes to release HBr. Ensure all solvents are anhydrous.

  • Addition: Add the solid to the solvent, not solvent to the solid, to minimize dust displacement.

3. Decontamination & Quenching (The "Kill" Switch)

Water alone is a poor decontaminant; it generates HBr gas. You must destroy the alkylating capability chemically.

  • Quenching Solution:

    • Option A (Preferred): 10% Sodium Thiosulfate (

      
      ) in water. The thiosulfate anion is a soft nucleophile that rapidly displaces the bromide, rendering the molecule non-volatile and non-lachrymatory.
      
    • Option B: Dilute Ammonium Hydroxide (

      
      ). Converts the bromide to a benzyl amine (less toxic).
      
  • Protocol:

    • Soak all contaminated spatulas, weigh boats, and gloves in the Quenching Solution for 24 hours.

    • Wipe down the fume hood sash and deck with the Quenching Solution, followed by water.

Part 4: Emergency Response & Disposal[2]

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area. The lachrymatory effect will warn others, but respiratory damage can occur silently.

  • Isolate: Close the lab door and ensure the fume hood is in "Emergency Purge" mode if available.

  • Clean Up:

    • Do NOT use a brush/dustpan (generates dust).

    • Cover the spill with a wet paper towel soaked in Sodium Thiosulfate solution. This prevents dust and begins neutralization.

    • Scoop the wet mass into a wide-mouth jar.

Disposal Logistics[3]
  • Waste Segregation: Do not mix with strong oxidizers.

  • Labeling: Clearly label waste as "Halogenated Organic - Lachrymator - Acidic."

  • Neutralization: If your facility permits bench-top neutralization:

    • Dissolve waste in a minimal amount of Dichloromethane (DCM).

    • Stir with excess aqueous Sodium Thiosulfate or aqueous Ammonia for 12 hours.

    • Separate layers; dispose of organic layer as standard halogenated waste (now non-lachrymatory).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

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